Product packaging for 1,2,3,6,7,8-hexachlorodibenzofuran(Cat. No.:CAS No. 116843-03-9)

1,2,3,6,7,8-hexachlorodibenzofuran

Cat. No.: B8818225
CAS No.: 116843-03-9
M. Wt: 386.8 g/mol
InChI Key: JEYJJJXOFWNEHN-WCGVKTIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,6,7,8-Hexachlorodibenzofuran (CAS 57117-44-9) is provided as a Certified Reference Material, supplied as a solution at a concentration of 50 µg/mL in toluene. This product is intended for Research Use Only and is a vital analytical standard for the precise calibration of laboratory equipment and quantitative analysis in environmental and toxicological studies. As a congener of the polychlorinated dibenzofuran family, this compound is a subject of significant research interest in toxicology. Scientific investigations have explored the relative toxicity and tumor-promoting ability of related hexachlorodibenzofurans (HCDFs), with studies indicating they can act as potent promoters in hepatocarcinogenesis research models. Researchers utilize this standard to identify and quantify this specific congener in complex samples, enabling critical studies on the environmental persistence, bioaccumulation, and health impacts of dioxin-like compounds. This product is classified as highly flammable and requires storage in a tightly closed container at ambient temperatures (>5°C). Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116843-03-9

Molecular Formula

C12H2Cl6O

Molecular Weight

386.8 g/mol

IUPAC Name

1,2,3,6,7,8-hexachlorodibenzofuran

InChI

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

JEYJJJXOFWNEHN-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13C]2[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O[13C]2=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Environmental Distribution and Fate of 1,2,3,6,7,8 Hexachlorodibenzofuran

Atmospheric Transport and Deposition Dynamics

The atmosphere is a primary medium for the transport and widespread distribution of 1,2,3,6,7,8-HxCDF from its sources to remote environments.

Evidence confirms that polychlorinated dibenzo-p-dioxin and dibenzofuran (B1670420) (PCDD/F) congeners, including 1,2,3,6,7,8-HxCDF, can be transported over long distances through the atmosphere before being deposited. core.ac.uk This long-range transport is a critical factor in the contamination of remote ecosystems far from primary emission sources. Global 3-D chemical transport models, such as GEOS-Chem, are utilized to simulate the long-range atmospheric transport of persistent organic pollutants, providing insights into their global distribution and fate. mit.edu Studies of sediment cores in the Baltic Sea have identified atmospheric background deposition as a significant historical source of PCDD/Fs, indicating the importance of LRAT in the contamination of the region. acs.org The impact of atmospheric-related emissions was found to be dominant in the open sea system over nearly a century. acs.org

In the atmosphere, semi-volatile organic compounds like 1,2,3,6,7,8-HxCDF exist in both a gaseous phase and sorbed to atmospheric particles. The distribution between these two phases, known as gas-particle partitioning, is a key process controlling their atmospheric lifetime and transport distance. Research indicates that PCDD/Fs are predominantly found in the particulate phase. researchgate.net One study found that during haze events, approximately 98% of PCDD/Fs were associated with particles, with most congeners being over 90% particle-bound. nih.gov

This partitioning behavior can be predicted by models such as the Harner-Bidleman model. nih.gov The gas-particle partition coefficient (Kp) is influenced by factors like the subcooled liquid vapor pressure (PL0) of the compound. researchgate.net For PCDD/Fs, the partitioning mechanism is primarily adsorption onto particles. researchgate.net Temperature plays a significant role, with increasing temperatures causing a larger fraction of semi-volatile compounds to partition into the gas phase. nih.gov The majority of particle-bound PCDD/Fs are associated with inhalable fine particles with aerodynamic diameters smaller than 2.5 μm. nih.gov

The removal of 1,2,3,6,7,8-HxCDF from the atmosphere occurs through dry and wet deposition. Dry deposition involves the gravitational settling of particles and the direct transfer of gaseous compounds to surfaces, while wet deposition involves the removal of these substances by precipitation, such as rain, snow, or fog. core.ac.ukwseas.us

Dry Deposition: The efficiency of removal by dry deposition tends to increase with the degree of chlorination. core.ac.uk Studies have shown that dry deposition fluxes can exhibit significant spatial variability. researchgate.net

Wet Deposition: Precipitation is considered the most important mechanism for the atmospheric removal of dioxins in some areas, even if it is intermittent. researchgate.net Wet deposition is particularly efficient for particle-bound PCDD/Fs and more highly chlorinated congeners. core.ac.uk Ambient temperature can influence the deposition of less chlorinated PCDD/Fs, while precipitation has a greater influence on the deposition of more highly chlorinated congeners like HxCDF. nih.gov

Deposition fluxes of PCDD/Fs have been measured in various global locations, with results often showing higher deposition rates in winter compared to summer. nih.govnih.gov

Atmospheric Deposition Fluxes of PCDD/Fs in Various Locations
LocationFlux TypeMeasured FluxReference
Kanto Region, JapanBulk (Dry + Wet)450 to 1300 ng/m²/year nih.gov
Urban KoreaBulk (Dry + Wet)1.0 to 3.7 ng TEQ/m²/year nih.gov
Suburban KoreaBulk (Dry + Wet)0.5 to 4.6 ng TEQ/m²/year nih.gov
Houston, TX, USA (Site 1)Dry351 pg/m²/day researchgate.net
Houston, TX, USA (Site 2)Dry125 pg/m²/day researchgate.net
Houston, TX, USA (Site 1)Wet2,873 pg/m²/day researchgate.net
Wallonia, BelgiumBulk (Dry + Wet)Median of 1.9 pg TEQ/m²/day uliege.be

Aquatic System Partitioning and Sedimentation Processes

Once deposited from the atmosphere, 1,2,3,6,7,8-HxCDF enters aquatic ecosystems where its high hydrophobicity and low water solubility dictate its fate.

In the water column, 1,2,3,6,7,8-HxCDF preferentially partitions from the dissolved phase to particulate matter and organic carbon. Due to its hydrophobic nature, the compound has a high octanol-water partition coefficient (Kow), which indicates a strong tendency to associate with organic materials rather than remaining dissolved in water. nih.gov

A study investigating the distribution of PCDD/Fs in an aquatic environment found that the vast majority of the compounds were associated with the suspended solid phase. researchgate.net In a water tank experiment, 85.11% of the total PCDD/F content was found in the suspended solid phase, with only 14.89% remaining in the dissolved phase. researchgate.net This partitioning behavior is crucial as it affects the compound's bioavailability and its transport to the sediment. While direct studies on 1,2,3,6,7,8-HxCDF and dissolved organic carbon (DOC) are limited, its known chemical properties suggest a strong affinity for DOC, which would influence its mobility and distribution in the water column.

The strong association of 1,2,3,6,7,8-HxCDF with suspended particles facilitates its removal from the water column via sedimentation. Over time, these particles accumulate at the bottom of lakes, rivers, and oceans, incorporating the compound into the sediment layers. Sediments thus act as a major sink and long-term reservoir for PCDD/Fs.

Analysis of dated sediment cores provides historical records of PCDD/F deposition. Studies have determined sedimentation rates and fluxes in various aquatic systems. For instance, in a tributary of the Three Gorges Reservoir in China, the mean sediment deposition rate was calculated to be 1.01 cm/year. mdpi.com In this location, higher chlorinated congeners, including OCDD and OCDF, were dominant in the sediment profiles. mdpi.com Similarly, sediment core analyses in the Baltic Sea and coastal Mexico have been used to reconstruct historical trends of PCDD/F pollution, with higher chlorinated congeners often dominating the profiles in sediment samples. nih.govmdpi.com These studies confirm that contaminated sediments can preserve a long-term record of pollution, with burial being the ultimate fate for a significant fraction of 1,2,3,6,7,8-HxCDF in aquatic environments.

PCDD/F Concentrations and Deposition Rates in Sediments
LocationParameterFindingReference
Xiangxi River, ChinaMean Deposition Rate1.01 cm/year mdpi.com
Xiangxi River, ChinaTotal PCDD/F Concentration19.28 to 70.07 pg/g dry weight mdpi.com
South-eastern Baltic SeaTotal PCDD Concentration28 to 53 pg/g dry weight mdpi.com
Liangshui River, BeijingTotal PCDD/F Concentration3.5 to 3019 pg/g dry weight nih.gov
Baltic SeaHistorical Accumulation88 ± 7% of total PCDD/Fs accumulated between ~1970-2010 acs.org

Porewater-Sediment Equilibrium and Transport Mechanisms

The behavior of 1,2,3,6,7,8-HxCDF in aquatic environments is dominated by its strong tendency to partition from the water column into sediment. This process is primarily dictated by the compound's high hydrophobicity, as indicated by its large octanol-water partition coefficient (log Kₒₗ ≈ 6.9) and soil organic carbon-water partition coefficient (Kₒ꜀).

According to Equilibrium Partitioning (EqP) theory, nonionic organic chemicals like HxCDF establish a dynamic equilibrium between the sediment, the interstitial water within the sediment pores (porewater), and the organisms inhabiting the sediment. Due to its high Kₒ꜀ value, estimated to be around 286,000 L/kg, 1,2,3,6,7,8-HxCDF overwhelmingly sorbs to the organic carbon fraction within sediment particles. This strong binding significantly reduces its concentration in the dissolved phase within the porewater, thereby limiting its bioavailability for uptake by organisms through respiration from the water.

Consequently, the primary transport mechanism for 1,2,3,6,7,8-HxCDF within aquatic systems is not through the movement of dissolved molecules in the water column, but rather through the physical transport of contaminated sediment particles. Processes such as sediment resuspension, transport by currents, and subsequent redeposition are the main drivers for the redistribution of this compound in rivers, lakes, and coastal areas.

Terrestrial Soil Contamination and Persistence

Soils act as a major environmental sink for 1,2,3,6,7,8-HxCDF. Contamination of terrestrial environments occurs primarily through atmospheric deposition from industrial sources, such as municipal waste incinerators, and the application of contaminated materials like sewage sludge to land. caymanchem.com

Once in the soil, 1,2,3,6,7,8-HxCDF is exceptionally persistent. Field studies on sludge-amended soils have indicated a dissipation half-life of approximately 20 years for this compound. epa.gov Its resistance to environmental degradation is a key characteristic, with aerobic biodegradation proceeding very slowly, showing little to no breakdown over periods extending to 260 days in some studies. epa.gov This high level of persistence means that once introduced into the soil, 1,2,3,6,7,8-HxCDF can remain a long-term source of potential exposure for decades.

Table 1: Environmental Persistence of 1,2,3,6,7,8-Hexachlorodibenzofuran (B196245)
Environmental CompartmentEstimated Half-LifeNotes
Soil~7300 days (~20 years)Based on a field study of sludge-amended soil. epa.gov
Air (Photolysis)3.3 to 13.3 hoursData for mixed hexachlorodibenzofurans exposed to natural sunlight. epa.gov
Water (Photolysis)4.6 hours to 46.2 daysBased on data for the structurally similar 2,3,4,7,8-pentachlorodibenzofuran (B44125). epa.gov

Soil-Air Exchange Processes and Volatilization from Soil Surfaces

The interface between contaminated soil and the atmosphere is a dynamic zone for 1,2,3,6,7,8-HxCDF. As a member of the hexa-chlorinated dibenzofuran group, it can undergo net volatilization, moving from the soil into the air. This process contributes to its atmospheric burden and potential for long-range transport.

The rate of volatilization is influenced by several factors:

Physicochemical Properties: The compound's vapor pressure and Henry's Law constant determine its intrinsic tendency to partition from the soil matrix into the air.

Soil Characteristics: Soil organic matter content plays a crucial role, as the compound sorbs strongly to organic material, which can reduce its availability for volatilization.

Environmental Conditions: Higher soil temperatures increase the vapor pressure of the compound, leading to higher volatilization rates. Conversely, soil moisture can also enhance volatilization from moist surfaces, though this process is significantly reduced if the soil surface becomes dry.

Fugacity models, which assess the "escaping tendency" of a chemical from a particular phase, indicate that for hexa-chlorinated congeners, the flux can be from soil to air, making contaminated soils a secondary source of atmospheric PCDD/Fs.

Table 2: Physicochemical Properties Influencing Environmental Fate of 1,2,3,6,7,8-HxCDF
PropertyValueSignificance
Molecular Weight374.9 g/molBasic physical property.
Log Kₒₗ (Octanol-Water Partition Coefficient)6.9Indicates high hydrophobicity and tendency to sorb to organic matter. nih.gov
Kₒ꜀ (Soil Organic Carbon-Water Partition Coefficient)2.86 x 10⁵ L/kgQuantifies strong binding to soil and sediment organic carbon.
Water SolubilityVery lowLimits leaching and mobility in aqueous phases. cdc.gov
Vapor PressureLowContributes to slow but persistent volatilization from surfaces. cdc.gov

Vertical Migration and Leaching Potential in Soil Profiles

The potential for 1,2,3,6,7,8-HxCDF to move vertically through the soil column and leach into groundwater is severely limited by its strong sorption to soil particles. The high Kₒ꜀ value signifies that the compound is tightly bound to the organic matter in topsoil, making it relatively immobile. Consequently, leaching via the downward movement of water is not a significant transport pathway.

However, some vertical migration can occur under specific conditions. Research on related compounds has shown that the presence of co-contaminants, such as oils from wood preservatives, can enhance the mobility and vertical transport of dioxins and furans in the soil. Furthermore, transport may occur through the movement of fine colloidal particles to which the HxCDF is sorbed. Studies have identified 1,2,3,6,7,8-HxCDF in leachate discharge sediments at some contaminated sites, confirming that under certain circumstances, vertical movement is possible. The type of soil also plays a role, with greater migration potential observed in sandy soils compared to soils with high organic or clay content.

Soil-Water Sorption and Desorption Hysteresis

The interaction between 1,2,3,6,7,8-HxCDF and soil is characterized by strong sorption, a process quantified by the soil-water distribution coefficient (Kₐ). This coefficient is a product of the soil organic carbon-water partition coefficient (Kₒ꜀) and the fraction of organic carbon in the soil (fₒ꜀). Given the high Kₒ꜀ of 1,2,3,6,7,8-HxCDF, even soils with low organic content can effectively bind the compound, removing it from the soil solution.

The reverse process, desorption, is often not as rapid or complete as adsorption. For many persistent, hydrophobic organic pollutants, a phenomenon known as desorption hysteresis is observed. This means that the compound is more resistant to being released from the soil particles than would be predicted by equilibrium sorption models. This irreversible or slowly reversible binding can be attributed to the entrapment of molecules within the complex matrix of soil organic matter. While specific hysteresis data for 1,2,3,6,7,8-HxCDF is limited, the behavior is expected based on its chemical class. This phenomenon contributes to the compound's long-term persistence and reduced bioavailability in the soil environment.

Global Cycling and Inter-Compartmental Transfer Models

Due to its persistence, potential for volatilization, and slow degradation in the atmosphere, 1,2,3,6,7,8-HxCDF is subject to long-range atmospheric transport, leading to its global distribution. This process involves the compound volatilizing from source regions, traveling long distances in the atmosphere, and subsequently being deposited in remote ecosystems, far from its point of origin.

To understand and predict this complex behavior, scientists use multimedia environmental fate models. These models are mathematical frameworks that simulate the movement, partitioning, and degradation of chemicals across various environmental compartments, including air, water, soil, sediment, and biota.

Bioaccumulation, Biotransformation, and Trophic Transfer of 1,2,3,6,7,8 Hexachlorodibenzofuran in Non Human Organisms

Bioaccumulation Kinetics and Steady-State in Aquatic and Terrestrial Biota

The bioaccumulation of 1,2,3,6,7,8-hexachlorodibenzofuran (B196245) (1,2,3,6,7,8-HxCDF) and other persistent organic pollutants (POPs) is a significant concern for environmental and human health. This process is governed by the kinetics of uptake and elimination, leading to the establishment of a steady-state concentration in organisms. The potential for bioaccumulation can be indicated by the depuration rate constant. service.gov.uk

Bioconcentration Factors (BCFs) in Fish and Aquatic Invertebrates

Bioconcentration factors (BCFs) quantify the accumulation of a chemical in an aquatic organism from the surrounding water. For lipophilic compounds like 1,2,3,6,7,8-HxCDF, BCFs are often high. While specific BCF data for 1,2,3,6,7,8-HxCDF are not abundant, studies on related compounds provide insight. For instance, BCFs for various polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) have been determined in several aquatic species. nih.gov A review of BCF and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms highlights the variability in reported BCF values and the importance of data quality. sfu.ca

A novel method for deriving BCFs from experimental data with variable water concentrations and short exposure times has been developed, which can reduce errors in BCF estimation. sfu.ca The BCF is determined by the ratio of the uptake rate constant (k1) to the elimination rate constant (k2). service.gov.uk

OrganismCongenerExposure Period (days)MediaBCFReference
Rainbow trout fry (Oncorhynchus mykiss)1,2,3,4,7,8-HxCDD5Water1,715–2,840Muir et al. 1986a, 1986b nih.gov
Fathead minnow (Pimephales promelas)1,2,3,4,7,8-HxCDD5Water2,630–5,834Muir et al. 1986a, 1986b nih.gov

Bioaccumulation Factors (BAFs) in Terrestrial Wildlife and Plants

Bioaccumulation factors (BAFs) are used to describe the accumulation of a chemical from all exposure routes, including diet and the environment. ca.gov For terrestrial organisms, BAFs can be determined for soil-to-plant, soil-to-invertebrate, and soil-to-mammal pathways. ca.gov

In a study of fish-eating birds in the Netherlands, 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213) was a major congener found in their livers, indicating strong bioaccumulation from their diet, which primarily consists of eels. nih.gov The concentration in eels for this congener was in the 1-5 ng/kg range. nih.gov The selection of planar congeners with 2,3,7,8-substitution is observed at higher trophic levels. epa.gov

ReceptorPathwayBAF (kg dry soil/kg dry tissue)Reference
PlantSoil-to-PlantVaries based on log KowTravis and Arms (1988) ca.gov
MammalSoil-to-MammalVaries based on food-to-mammal BAF and soil-to-diet concentration ca.gov

Biotransformation Pathways and Metabolite Formation in Environmental Organisms

Biotransformation is the process by which organisms metabolically alter chemicals. For compounds like 1,2,3,6,7,8-HxCDF, this process is crucial in determining their persistence and toxicity.

Cytochrome P450 Monooxygenase System (Phase I) Activity and Expression in Non-Human Species

The cytochrome P450 (CYP) monooxygenase system is a key enzyme system involved in the Phase I metabolism of a wide range of foreign compounds. nih.govnih.gov These enzymes can detoxify or sometimes activate xenobiotics. nih.govnih.gov Halogenated dibenzofurans are known to bind to the aryl hydrocarbon receptor (AhR), which then activates the expression of CYP1A1 and CYP1B1 genes. nih.gov This induction is a common response to exposure to such compounds. nih.gov

The expression of P450 genes can be influenced by various factors, including developmental stage and caste in social insects. mdpi.com In fish, the induction of cytochrome P450 has been demonstrated in response to aromatic hydrocarbons. nih.gov Specifically, 2,3,4,6,7,8-HxCDF has been shown to induce the expression of genes for aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in rat hepatoma cells. medchemexpress.com

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Excretion Pathways in Wildlife

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates excretion. unl.edu In mammals, common conjugation reactions include glucuronidation and sulfation. unl.edu While these conjugates are typically excreted from animal systems, in plants, they may be stored in vacuoles or incorporated into insoluble polymers. unl.edu

For some persistent organic pollutants, biotransformation can lead to the formation of various metabolites. For example, studies on perfluoroalkyl sulfonamides have shown the formation of glucuronide and glutathione (B108866) conjugates in fish. nih.gov

Isomer-Specific Biotransformation Rates and Pathways

The rate and pathway of biotransformation can be specific to the particular isomer of a chemical. nih.gov For polychlorinated dibenzofurans, metabolism in rat liver is primarily through oxidation or dechlorination, and the rate of metabolism tends to decrease as the number of chlorine atoms increases. nih.gov Notably, 1,2,3,6,7,8-HxCDF did not produce discernible metabolite concentrations in one study. nih.gov

In contrast, studies on perfluorooctane (B1214571) sulfonamide (PFOSA) have shown that branched isomers can be biotransformed at different rates than linear isomers. nih.gov This isomer-specific biotransformation can lead to different isomer profiles in organisms compared to the exposure source, which may serve as a biomarker of exposure. nih.gov

Trophic Transfer and Biomagnification through Environmental Food Webs

The process of biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. This occurs when the substance is persistent, meaning it is not easily broken down, and is fat-soluble, leading to its storage in the fatty tissues of organisms.

Aquatic Food Web Dynamics: From Primary Producers to Apex Predators

In aquatic environments, 1,2,3,6,7,8-HxCDF can enter the food web at the level of primary producers, such as phytoplankton. These microscopic algae can absorb the compound from the surrounding water. nih.gov Zooplankton, which feed on phytoplankton, then ingest the contaminated algae, leading to the first step of trophic transfer.

From zooplankton, 1,2,3,6,7,8-HxCDF is transferred to small fish that consume zooplankton. These smaller fish are, in turn, prey for larger predatory fish. With each step up the food chain, the concentration of 1,2,3,6,7,8-HxCDF can increase. Apex predators in aquatic ecosystems, such as large fish, fish-eating birds, and marine mammals, can accumulate the highest concentrations of this compound. ca.gov For instance, studies on related polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs have shown significant biomagnification from fish to fish-eating birds. nih.gov A national study of chemical residues in fish from U.S. lakes and reservoirs detected various dioxins and furans, including hexachlorodibenzofurans, in both predator and bottom-dweller fish samples, indicating widespread contamination of aquatic food webs. epa.gov

Terrestrial Food Web Dynamics: Soil Organisms to Mammalian and Avian Wildlife

In terrestrial ecosystems, the trophic transfer of 1,2,3,6,7,8-HxCDF often begins in the soil. This compound can be deposited on land from atmospheric sources. Soil-dwelling organisms, such as earthworms, can accumulate 1,2,3,6,7,8-HxCDF from the soil. A UK study provided a bioaccumulation factor for 1,2,3,6,7,8-HxCDF in earthworms from field soils. service.gov.uk

These contaminated invertebrates then serve as a food source for a variety of animals, including birds and small mammals. This initiates the transfer of 1,2,3,6,7,8-HxCDF into the terrestrial food web. Predators of these smaller animals, such as hawks, owls, and larger mammals like foxes, can then accumulate even higher concentrations of the compound. researchgate.net Studies on other persistent organic pollutants have demonstrated this pathway, where contaminants are transferred from soil to earthworms and then to avian predators like the American robin. nih.gov

Biomagnification Factors (BMFs) and Trophic Magnification Factors (TMFs) for 1,2,3,6,7,8-HxCDF

To quantify the extent of biomagnification, scientists use two key metrics: the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF).

A Biomagnification Factor (BMF) is the ratio of the concentration of a chemical in an organism to the concentration in its diet. A BMF greater than 1 indicates that the chemical is biomagnifying from prey to predator. nih.gov

A Trophic Magnification Factor (TMF) provides a measure of the average rate of concentration increase of a chemical per trophic level for an entire food web. It is calculated from the slope of the relationship between the log-transformed chemical concentration and the trophic level of the organisms in the food web. A TMF value greater than 1 is a strong indicator that a chemical is biomagnifying across the food web. nih.govnih.gov

While extensive data for BMFs and TMFs specific to 1,2,3,6,7,8-HxCDF are not widely available in dedicated tables within the reviewed literature, the principles of their calculation and interpretation are well-established. The following tables illustrate the type of data that would be collected in such studies.

Table 1: Illustrative Biomagnification Factors (BMFs) for 1,2,3,6,7,8-HxCDF in a Hypothetical Aquatic Food Web

PredatorPreyPredator Tissue Concentration (ng/g lipid)Prey Tissue Concentration (ng/g lipid)Calculated BMF
Small FishZooplankton1553.0
Large FishSmall Fish60154.0
Fish-Eating BirdLarge Fish300605.0

Table 2: Illustrative Trophic Magnification Factor (TMF) Data for 1,2,3,6,7,8-HxCDF in a Hypothetical Terrestrial Food Web

OrganismTrophic LevelConcentration of 1,2,3,6,7,8-HxCDF (ng/g lipid)
Earthworm2.010
Shrew3.145
Owl4.2200
Calculated TMF > 1

Note: The data in these tables are for illustrative purposes to demonstrate the concepts of BMF and TMF and are not based on specific empirical measurements for 1,2,3,6,7,8-HxCDF from a single study.

The study of BMFs and TMFs is crucial for understanding the environmental fate and potential risks of persistent organic pollutants like 1,2,3,6,7,8-HxCDF. The presence of this compound in various environmental compartments and its ability to move up the food chain highlight the importance of continued research and monitoring to protect wildlife and ecosystem health.

Ecotoxicological Implications of 1,2,3,6,7,8 Hexachlorodibenzofuran in Non Human Organisms

Aryl Hydrocarbon Receptor (AhR) Mediated Molecular Mechanisms in Ecotoxicology

The toxic effects of 1,2,3,6,7,8-HxCDF, like other dioxin-like compounds, are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor present in a wide range of organisms. The binding of a ligand, such as 1,2,3,6,7,8-HxCDF, initiates a cascade of molecular events that can lead to adverse health effects.

While specific data on the binding affinity of 1,2,3,6,7,8-HxCDF to the AhR in fish and avian species are limited, the general mechanism is well-understood for the PCDF class of compounds. Halogenated dibenzofurans bind to the AhR, causing it to translocate to the nucleus. nih.govnih.gov In the nucleus, the AhR forms a heterodimer with the aryl hydrocarbon nuclear translocator (ARNT), and this complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the increased transcription of target genes. nih.govnih.gov

The potency of different PCDF congeners is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), the most toxic congener. A Toxic Equivalency Factor (TEF) is assigned to each congener to express its relative toxicity. For 1,2,3,6,7,8-hexachlorodibenzofuran (B196245), a TEF of 0.1 has been established, indicating its toxicity is considered to be one-tenth of that of 2,3,7,8-TCDD. nih.govecfr.gov It is important to note that the relative potencies of dioxins and furans can be species- and congener-specific. ncats.io For instance, studies on the closely related 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) have shown species-specific differences in AhR binding affinity among avian species, which explains the observed differences in its relative potency. nih.gov

ParameterValueSpeciesReference
Toxic Equivalency Factor (TEF)0.1General nih.govecfr.gov

A primary and well-documented downstream effect of AhR activation by PCDFs is the induction of cytochrome P450 enzymes, particularly the CYP1A subfamily. nih.govinvivochem.com In rat hepatoma cells, 1,2,3,6,7,8-HxCDF has been shown to induce the expression of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) genes, both of which are activities associated with CYP1A1. caymanchem.cominvivochem.com

Gene/EnzymeEffectTest SystemReference
Aryl Hydrocarbon Hydroxylase (AHH)InductionH-4-II-E rat hepatoma cells caymanchem.cominvivochem.com
Ethoxyresorufin-O-deethylase (EROD)InductionH-4-II-E rat hepatoma cells caymanchem.cominvivochem.com
Cytochrome P450 1A1 (CYP1A1)InductionRats invivochem.com

Effects on Aquatic Ecosystems and Organisms

The presence of 1,2,3,6,7,8-HxCDF in aquatic environments, including its detection in freshwater fish, raises concerns about its potential impact on aquatic life. caymanchem.comcaymanchem.com

Specific studies on the reproductive and developmental toxicity of 1,2,3,6,7,8-HxCDF in fish are scarce. However, the known mechanism of action through the AhR suggests a potential for such effects. Developmental toxicity is a well-documented outcome of exposure to other dioxin-like compounds in fish. For example, exposure to 2,3,7,8-TCDD is known to cause a range of developmental abnormalities in fish early life stages, including pericardial and yolk sac edema, craniofacial malformations, and mortality. The aryl hydrocarbon receptor has been shown to mediate larval zebrafish fin duplication following exposure to certain benzofluoranthenes, highlighting the role of AhR in developmental processes. nih.gov Given its TEF of 0.1, it is plausible that 1,2,3,6,7,8-HxCDF could induce similar developmental toxicities in fish, although likely at higher concentrations than 2,3,7,8-TCDD.

Similarly, there is no available information on the effects of this compound on algal growth or the structure of phytoplankton communities. Algae and phytoplankton are the primary producers in most aquatic food webs, and any adverse effects on their populations could have cascading consequences for the entire ecosystem. The lack of data in this area underscores the need for further research to fully assess the environmental impact of this persistent pollutant.

Effects on Terrestrial Wildlife and Ecosystems

The impact of 1,2,3,6,7,8-HxCDF on terrestrial wildlife is a significant concern due to its dioxin-like toxicity, primarily mediated through the aryl hydrocarbon receptor (AhR). t3db.canih.gov Activation of the AhR can lead to a cascade of toxic responses, including reproductive, developmental, and immunotoxic effects. t3db.canih.gov

Avian Reproductive Success and Embryonic Development (e.g., Eggshell Thinning, Embryo Lesions)

Specific data on the effects of 1,2,3,6,7,8-HxCDF on avian reproductive success, including eggshell thinning and embryonic lesions, are limited in the available scientific literature. However, the broader class of dioxin-like compounds, including other PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs), are well-known for their detrimental effects on avian reproduction.

Studies on other dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), have demonstrated a range of adverse effects on avian embryos, including reduced hatchability and developmental deformities. nih.gov For instance, TCDD exposure in chicken embryos has been shown to induce cardiotoxicity, leading to dilated cardiomyopathy and heart failure. nih.gov While these findings highlight the potential for dioxin-like compounds to impact avian development, direct evidence for 1,2,3,6,7,8-HxCDF causing eggshell thinning or specific embryonic lesions is not currently available. It is important to note that eggshell thinning is more commonly associated with organochlorine pesticides like DDE.

Mammalian Wildlife (e.g., Rodents, Mustelids) Endocrine and Immunological Modulations

The endocrine and immune systems of mammalian wildlife are known targets for dioxin-like compounds. For 1,2,3,6,7,8-HxCDF specifically, studies in rats have demonstrated its ability to induce thymic atrophy, a hallmark of immunotoxicity for this class of compounds. caymanchem.com This indicates a potential for this isomer to suppress the immune system in exposed wildlife. The compound has also been shown to induce the expression of cytochrome P450 enzymes in rat liver cells, a response mediated by the AhR. caymanchem.com

While direct studies on mustelids (e.g., mink, ferrets) for this specific isomer are scarce, research on other PCDFs in mink has shown that these compounds can accumulate in tissues. nih.gov However, a study on 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) in mink did not show significant effects on reproduction or offspring viability at the tested doses. nih.gov It is important to emphasize that the toxicity of PCDFs can vary significantly between different isomers.

A study on the closely related isomer, 1,2,3,4,7,8-HxCDF, revealed its teratogenic potential in mice, causing developmental abnormalities such as cleft palate and hydronephrosis in the offspring of exposed dams. caymanchem.com This highlights the potential for hexachlorodibenzofurans to act as developmental toxicants in mammals.

Soil Biota (e.g., Earthworms, Microorganisms) Community Health and Ecosystem Services

There is a significant lack of specific data on the effects of 1,2,3,6,7,8-HxCDF on soil biota, including earthworms and microorganisms. However, the general impact of persistent organic pollutants on soil ecosystems is a recognized environmental concern.

Comparative Ecotoxicological Potency and Isomer-Specific Environmental Risk Characterization for Non-Human Receptors

The toxicity of different PCDF isomers can vary by several orders of magnitude. To assess the risk of complex mixtures of these compounds found in the environment, the concept of Toxic Equivalency Factors (TEFs) is used. TEFs express the toxicity of a specific dioxin-like compound relative to the most potent isomer, 2,3,7,8-TCDD, which is assigned a TEF of 1.0.

The World Health Organization (WHO) has assigned a TEF of 0.1 to 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213), a closely related compound class. ecfr.gov For the specific compound of interest, This compound , a TEF of 0.1 has also been established for mammals, birds, and fish by the WHO. This indicates that it is considered to be one-tenth as potent as TCDD in eliciting dioxin-like toxic effects.

The environmental risk of 1,2,3,6,7,8-HxCDF is therefore a function of its concentration in various environmental compartments and its toxic potency. Its persistence and potential for bioaccumulation mean that even low levels of release into the environment can lead to significant concentrations in wildlife over time. nih.govebi.ac.uk A comprehensive environmental risk characterization would require more data on its environmental fate, transport, and specific toxic effects on a wider range of non-human receptors.

Interactive Data Table: Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzofurans (PCDFs) and Dioxins (PCDDs)

CompoundMammalian TEFAvian TEFFish TEF
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)111
This compound 0.1 0.1 0.1
1,2,3,7,8-Pentachlorodibenzofuran0.030.030.03
2,3,4,7,8-Pentachlorodibenzofuran0.30.30.3
1,2,3,4,7,8-Hexachlorodibenzofuran0.10.10.1
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin0.10.10.1

Source: Based on WHO-2005 TEFs.

This table illustrates the relative potency of 1,2,3,6,7,8-HxCDF in comparison to other well-studied dioxin-like compounds. Its TEF of 0.1 underscores its significant toxic potential and the need to consider its presence in environmental risk assessments.

Advanced Analytical Methodologies for 1,2,3,6,7,8 Hexachlorodibenzofuran Quantification and Identification

Sample Collection, Preservation, and Matrix-Specific Extraction Techniques

The initial steps of sample collection and extraction are critical for ensuring the integrity and representativeness of the analytical results. The chosen methods vary significantly depending on the sample matrix—be it air, water, solid materials, or biological tissues.

The analysis of 1,2,3,6,7,8-HxCDF in ambient air requires methods capable of sampling large volumes to achieve the necessary low detection limits. Polychlorinated dibenzofurans like 1,2,3,6,7,8-HxCDF exist in the atmosphere distributed between the gaseous phase and suspended particulate matter. epa.gov Therefore, sampling methodologies must efficiently capture both phases.

The standard approach, outlined in methods such as U.S. EPA Method TO-9A, employs a high-volume air sampler equipped with a quartz-fiber filter (QFF) followed by an adsorbent cartridge. well-labs.com The QFF collects particle-bound compounds, while the adsorbent trap captures the vapor-phase compounds. Polyurethane foam (PUF) is a common adsorbent, but for more volatile compounds, a combination of PUF and a styrene-divinylbenzene copolymer resin like XAD-2 is often used to ensure efficient trapping. well-labs.comijiset.comergapc.co.uk This combination is sometimes referred to as a PUF/XAD-2 "sandwich." nih.govteledynelabs.comacs.org

During sampling, a typical volume of 325 to 400 cubic meters of air is drawn through the filter and adsorbent train over a 24-hour period. well-labs.comnemi.gov Because some of the more volatile furan (B31954) congeners can volatilize from the filter during sampling, the filter and the PUF/XAD-2 cartridge are typically combined and extracted together as a single sample. epa.gov This ensures that the total concentration of 1,2,3,6,7,8-HxCDF in the air is accurately measured. After collection, the filter and cartridge are carefully wrapped in aluminum foil, sealed, and kept cool (e.g., <6°C) and dark during transport to the laboratory to prevent degradation. epa.gov

Interactive Table: Air Sampling Parameters for 1,2,3,6,7,8-HxCDF

Parameter Description Typical Value/Specification Reference
Sampler Type High-Volume Air Sampler Capable of 200-280 L/min well-labs.com
Filter Medium Quartz-Fiber Filter (QFF) Specific size required by sampler epa.gov
Adsorbent Polyurethane Foam (PUF) or PUF/XAD-2 Pre-cleaned; PUF/XAD-2 for broader volatility range well-labs.comnih.gov
Sampling Volume Total volume of air sampled 325 - 400 m³ well-labs.comnemi.gov
Sampling Duration Period over which the sample is collected 24 hours well-labs.com
Preservation Post-collection handling Refrigerate (<6°C), protect from light epa.gov
Target Analytes Compounds of interest Tetra- through octa-chlorinated dibenzofurans nemi.gov

For aqueous matrices such as wastewater or surface water, the primary challenge is the low solubility of 1,2,3,6,7,8-HxCDF, which necessitates the extraction of large sample volumes, typically one liter or more, to reach detection limits in the parts-per-quadrillion (ppq) range. epa.gov Samples are collected in amber glass containers and preserved by cooling to 0-4°C. chromatographyonline.com If residual chlorine is present, a dechlorinating agent like sodium thiosulfate (B1220275) is added. ijiset.comchromatographyonline.com

Liquid-Liquid Extraction (LLE) is a traditional method for extracting PCDFs from water. As described in methods like EPA 613 (though primarily for 2,3,7,8-TCDD), this process involves the sequential extraction of the water sample with an organic solvent, typically methylene (B1212753) chloride, in a separatory funnel. ijiset.com The organic solvent layers are then combined, dried, and concentrated. While effective, LLE is labor-intensive and requires large volumes of organic solvents, which can lead to lower recoveries for large sample volumes and introduce potential contamination. epa.gov

Solid-Phase Extraction (SPE) has emerged as a more efficient and less solvent-intensive alternative. epa.gov In this technique, the water sample is passed through a solid sorbent material, typically a C18 (octadecyl) bonded silica (B1680970) disk or cartridge, which retains the organic analytes. epa.govacs.org After the entire sample has been passed through, the analytes are eluted from the sorbent with a small volume of an organic solvent mixture. SPE can be automated, handle larger sample volumes (e.g., 7 liters) more effectively than LLE, and often achieves lower method detection limits. epa.gov For instance, one study found the method detection limit for 1,2,3,4,6,7,8-HpCDF using SPE was more than an order of magnitude lower than with LLE. epa.gov

Interactive Table: Comparison of Water Extraction Techniques for PCDFs

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Principle Partitioning between immiscible liquid phases Adsorption onto a solid sorbent epa.govijiset.com
Typical Sample Volume 0.5 - 1 L 1 - 7 L (or more) epa.gov
Typical Solvent Methylene Chloride, Hexane (B92381) Elution with Ethanol/Toluene (B28343) or other mixtures ijiset.comacs.org
Solvent Consumption High Low epa.gov
Efficiency Can be low for large volumes; emulsion formation is a risk High, especially for large volumes; automatable epa.gov
Method Detection Limit Higher (e.g., 0.015−4.1 pg I-TEQ/L) Lower (e.g., 0.001−0.25 pg I-TEQ/L) epa.gov
Governing Method EPA Method 613 (for TCDD) EPA Method 1613B (allows SPE) ijiset.comepa.gov

Solid matrices like soil, sediment, and sludge require aggressive extraction techniques to separate 1,2,3,6,7,8-HxCDF from the complex solid matrix. Prior to extraction, samples are typically air-dried and homogenized by grinding or sieving. A known amount of the sample, often 10 grams, is then spiked with isotopically labeled internal standards as required by methods like EPA 8290A. ergapc.co.uknih.gov

Soxhlet extraction is a classic and robust technique where the solid sample is placed in a thimble and continuously extracted with a boiling solvent (commonly toluene or a hexane/acetone mixture) over an extended period, typically 16-24 hours. greenrivertech.com.twnist.gov This exhaustive extraction ensures high recovery but is slow and consumes large volumes of solvent (e.g., 200-300 mL). nist.govresearchgate.net

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is a more modern and automated alternative. researchgate.net ASE uses the same solvents as Soxhlet but at elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1500-2000 psi). teledynelabs.comresearchgate.netacs.org These conditions keep the solvent in a liquid state above its boiling point, increasing its extraction efficiency and dramatically reducing both the extraction time (to around 15-30 minutes) and the volume of solvent required (to 15-40 mL). well-labs.comresearchgate.net Studies have shown that ASE provides recoveries of PCDFs, including 1,2,3,6,7,8-HxCDF, that are equivalent or superior to those from Soxhlet extraction. teledynelabs.com

Interactive Table: Comparison of Solid Matrix Extraction Techniques

Parameter Soxhlet Extraction Accelerated Solvent Extraction (ASE) Reference
Principle Continuous extraction with boiling solvent at atmospheric pressure Extraction with solvent at elevated temperature and pressure greenrivertech.com.twresearchgate.net
Solvent Toluene; Hexane/Acetone Toluene; Dichloromethane/Hexane epa.govergapc.co.uk
Temperature Solvent Boiling Point (e.g., Toluene ~111°C) 100 - 180°C epa.govteledynelabs.com
Pressure Atmospheric ~1500 - 2000 psi (10.3 - 13.8 MPa) epa.govresearchgate.net
Extraction Time 16 - 24 hours 15 - 30 minutes epa.govwell-labs.com
Solvent Volume High (e.g., 250 mL) Low (e.g., 15-40 mL) researchgate.net
Automation Manual or semi-automated Fully automated researchgate.net

Biological tissues, particularly from fish, are critical matrices for monitoring the bioaccumulation of 1,2,3,6,7,8-HxCDF. Sample preparation begins with the creation of a homogenous sample from either whole-body or fillet portions. well-labs.com This is typically achieved by grinding the tissue with a high-speed blender or homogenizer, often after the tissue has been frozen or freeze-dried. chromatographyonline.comgreenrivertech.com.tw For composite samples, multiple individuals of the same species are combined and homogenized together. well-labs.com

A major challenge in analyzing biota is the high lipid (fat) content, which can interfere with chromatographic analysis and mask the target analytes. nemi.gov Therefore, lipid removal is a mandatory and critical step. Several techniques are employed:

Sulfuric Acid Treatment: A common and aggressive method involves adding concentrated sulfuric acid directly to the sample extract. The acid oxidizes and destroys the lipid components, while the chemically stable PCDFs remain in the organic solvent layer. epa.gov This can be performed by partitioning in a separatory funnel or by passing the extract through a column packed with silica gel impregnated with sulfuric acid. epa.gov

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size. The sample extract is passed through a column containing a porous gel. Large molecules, like lipids, pass through the column quickly, while smaller molecules, including 1,2,3,6,7,8-HxCDF, enter the pores of the gel and elute later. This allows for the effective separation of lipids from the target analytes. ergapc.co.ukchromatographyonline.com

Multi-layer Silica Columns: These are packed with several layers of silica gel that have been modified with different reagents, such as sulfuric acid and potassium hydroxide. As the extract passes through, lipids are destroyed by the acid layers, while other interferences are removed by the other layers, allowing the PCDFs to pass through. epa.gov

Interactive Table: Lipid Removal Techniques for Biota Samples

Technique Principle Advantages Disadvantages Reference
Sulfuric Acid Treatment Destructive oxidation of lipids by concentrated H₂SO₄. Highly effective for high-fat samples; relatively simple. Aggressive; can destroy some less stable target compounds. epa.govnist.gov
Gel Permeation Chromatography (GPC) Size-exclusion separation; large lipid molecules elute before smaller analytes. Non-destructive; good for a wide range of analytes. May require more specialized equipment; can use significant solvent. ergapc.co.ukchromatographyonline.com
Multi-layer Silica Column Chromatographic removal of interferences using acid/base/silver nitrate-impregnated silica. Combines lipid removal with other cleanup steps. Requires careful column packing and conditioning. epa.gov

Advanced Sample Clean-up and Fractionation Procedures

Following initial extraction and, for biota, lipid removal, the sample extract still contains a multitude of co-extracted compounds that can interfere with the final analysis. An extensive, multi-step cleanup and fractionation process is therefore essential to isolate the 1,2,3,6,7,8-HxCDF from these interferences. This is typically accomplished using a series of adsorption chromatography columns.

The cleanup strategy, detailed in regulatory methods like EPA 1613B, involves passing the extract through a sequence of columns packed with different adsorbent materials. well-labs.com Each material has a different affinity for the target analytes and various classes of interfering compounds.

Silica Gel Column: An initial column often contains silica gel, which may be modified with layers of sulfuric acid and sodium hydroxide. This step removes the bulk of polar interferences and residual lipids that may have survived the initial lipid removal step. well-labs.com

Alumina (B75360) Column: A subsequent column packed with activated alumina is used to further separate compounds. Alumina chromatography can effectively remove certain co-planar PCBs that might interfere with furan analysis. well-labs.comteledynelabs.com Elution is performed with a sequence of solvents of increasing polarity, such as hexane and dichloromethane, to selectively recover different compound classes.

Activated Carbon Column: The most critical step for isolating PCDFs is chromatography using a carbon-based sorbent. well-labs.comijiset.com PCDFs, like PCDDs, are planar molecules and are strongly adsorbed onto the surface of activated carbon. Many interfering compounds, such as non-planar PCBs, are not strongly retained and can be washed from the column with a forward elution of a solvent like hexane/dichloromethane. The target PCDF fraction, containing 1,2,3,6,7,8-HxCDF, is then recovered by back-flushing the column in the reverse direction with a strong solvent like toluene. epa.gov This step is highly effective at separating the planar PCDFs from the bulk of other chlorinated hydrocarbons.

The sequence and specific combination of these columns can be varied to address the specific interferences present in a given sample matrix. The final eluate from this extensive cleanup process is a concentrated solution containing the isolated PCDFs, ready for instrumental analysis by high-resolution gas chromatography/mass spectrometry (HRGC/MS).

Interactive Table: Column Materials for PCDF Cleanup and Fractionation

Column Material Primary Function Target Analytes Retained/Eluted Interferents Removed Reference
Acid/Base Silica Gel Bulk cleanup of polar interferences and residual lipids. PCDFs elute through. Oxidizable compounds, acidic/basic species. well-labs.com
Alumina Separation of compound classes based on polarity. PCDFs are eluted with solvents like hexane/dichloromethane. Some chlorinated pesticides and PCBs. well-labs.comteledynelabs.com
Activated Carbon Separation based on molecular planarity. Planar molecules (PCDFs, PCDDs) are strongly adsorbed. Eluted by reverse-flush with toluene. Non-planar PCBs and other non-planar compounds. epa.govwell-labs.com

Automated Clean-up Systems and Techniques

The analysis of 1,2,3,6,7,8-HxCDF requires extensive sample preparation to remove interfering compounds from complex matrices such as soil, sediment, food, and biological tissues. go-jsb.nlcharslton.com Manual clean-up procedures are often elaborate and time-consuming. go-jsb.nl To address this, automated sample clean-up and purification systems have been developed to enhance efficiency, reduce solvent consumption, and improve reproducibility. go-jsb.nldspsystems.eu

These systems, such as the DEXTech™ and GO-EHT, automate the multi-step clean-up process. go-jsb.nldspsystems.eu A typical automated process involves passing the sample extract through a series of disposable chromatographic columns to separate the target analytes from other compounds. go-jsb.nldspsystems.eu Common column configurations include:

An acidic silica gel column: This initial column removes lipids and other acid-labile interferences. Up to 5 grams of fat can be processed on some systems. go-jsb.nl

A carbon column: This column effectively separates polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs from polychlorinated biphenyls (PCBs). go-jsb.nl

A Florisil® column: This is used to further fractionate the analytes. go-jsb.nl

The main advantages of these automated systems are significant reductions in the use of organic solvents like hexane and toluene, elimination of direct contact between the system and the samples to prevent cross-contamination, and high throughput, with some systems capable of processing up to six samples simultaneously in under 90 minutes. dspsystems.eu The purified fractions containing the dioxins and PCBs are then collected in gas chromatography (GC) vials, ready for instrumental analysis. dspsystems.eu These automated systems are suitable for a wide array of sample types, including food, feed, environmental, and biological matrices. go-jsb.nlcharslton.com

FeatureAutomated Clean-up Systems (e.g., DEXTech™, GO-EHT)
Throughput High; capable of processing multiple samples simultaneously (e.g., up to 6). dspsystems.eu
Solvent Consumption Very low (e.g., 90ml Hexane, 5ml Toluene per sample). dspsystems.eu
Cross-Contamination Risk is eliminated as there is no direct contact between the system and samples. dspsystems.eu
Sample Types Food, feed (fish, meat, oils), environmental (soil, sludge), and biological matrices (blood). go-jsb.nlcharslton.com
Process Utilizes pre-packaged, disposable multi-layer columns (e.g., silica, carbon, Florisil®). go-jsb.nl
Final Product Purified fractions collected directly into GC-vials for analysis. dspsystems.eu

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) for Isomer-Specific Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the definitive analytical method for the isomer-specific determination of 1,2,3,6,7,8-HxCDF and other PCDDs and PCDFs. publications.gc.capublications.gc.caepa.gov This technique provides the necessary selectivity and sensitivity to detect these compounds at ultra-trace levels (picogram to femtogram). nih.gov The combination of a high-resolution capillary GC column, which separates isomers based on their boiling points and polarity, and a high-resolution mass spectrometer, which can measure mass-to-charge ratios with high accuracy, is essential for distinguishing between the 135 different PCDF congeners. nih.gov

Isotope Dilution Mass Spectrometry for Quantitative Accuracy

To achieve the highest level of quantitative accuracy, HRGC-HRMS methods employ the principle of isotope dilution. epa.govnih.gov This technique is the basis for regulatory methods such as U.S. EPA Method 1613. nih.gov The procedure involves adding a known quantity of a carbon-13 (¹³C₁₂) labeled analog of 1,2,3,6,7,8-HxCDF (and other target analytes) to the sample before any extraction or clean-up steps. publications.gc.caepa.govmedchemexpress.com

This labeled internal standard behaves almost identically to the native (unlabeled) compound throughout the entire analytical process. By measuring the ratio of the response of the native analyte to its labeled counterpart in the final analysis, precise quantification is possible. This approach effectively corrects for any loss of analyte that may occur during sample preparation and analysis, thus ensuring high accuracy and precision. epa.gov

Retention Time Matching and Isotope Ratio Confirmation for Isomer Identification

The identification of 1,2,3,6,7,8-HxCDF is confirmed using stringent, internationally accepted criteria. Two key parameters must be met simultaneously:

Retention Time Matching: The retention time of the native HxCDF peak on the GC column must fall within a very narrow window (e.g., ±1-2 seconds) of the retention time of its corresponding ¹³C₁₂-labeled internal standard. epa.gov This provides a high degree of confidence that the detected peak corresponds to the correct isomer.

Isotope Ratio Confirmation: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for each chlorinated compound in the mass spectrometer. For a hexachlorodibenzofuran, the theoretical ratio of the two most abundant ions in the molecular ion cluster (e.g., M+ and M+2) is precisely known. The measured isotope ratio in the sample must match this theoretical ratio within a specified tolerance (e.g., ±15% or ±20%) for the identification to be confirmed.

Identification CriterionRequirement for Confirmation
Gas Chromatography Retention Time Must be within a specified narrow window (e.g., ± 1-2 seconds) of the corresponding ¹³C-labeled internal standard. epa.gov
Mass Spectrometry Isotope Ratio The ratio of the two most abundant ions in the molecular cluster must be within a specified tolerance (e.g., ±20%) of the theoretical value. epa.gov

Specificity for 1,2,3,6,7,8-HxCDF Differentiation from Co-eluting Congeners

A significant challenge in the analysis of 1,2,3,6,7,8-HxCDF is ensuring its separation from other hexachlorodibenzofuran isomers that may have very similar chemical properties and retention times (co-elution). The most toxic PCDFs are those with chlorine atoms in the 2, 3, 7, and 8 positions. Therefore, separating the 2,3,7,8-substituted congeners like 1,2,3,6,7,8-HxCDF from other, less toxic HxCDF isomers is critical.

Achieving this specificity depends heavily on the gas chromatography column. While standard DB-5 columns can separate many congeners, they may fail to resolve critical pairs, such as 1,2,3,4,7,8-HxCDF from other isomers. researchgate.net More polar columns (e.g., DB-225, SP-2330) or specialized phases like certain Si-Arylene columns (e.g., VF-Xms) have been developed to improve the separation of these challenging isomers. epa.govresearchgate.net Research has shown that even with advanced columns, some HxCDF isomers, such as 2,3,4,6,7,8-HxCDF and 1,2,3,6,8,9-HxCDF, may only be partially resolved. researchgate.net Therefore, the selection of the appropriate GC column and the careful optimization of the GC oven temperature program are paramount for achieving the required isomer-specific separation for accurate quantification. researchgate.net

Bioanalytical Cell-Based Assays for AhR Agonist Activity

Bioanalytical methods, particularly cell-based assays, serve as valuable screening tools to measure the total biological activity of dioxin-like compounds, including 1,2,3,6,7,8-HxCDF. vliz.benih.gov These compounds exert their toxicity primarily by binding to and activating the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govcaymanchem.com Cell-based assays are designed to detect and quantify this AhR activation. indigobiosciences.com They provide a measure of the total toxic potency of a sample extract, integrating the effects of all AhR-active compounds present. These assays are faster and less expensive than HRGC-HRMS, making them ideal for screening large numbers of samples. dioxins.com

Reporter Gene Assays (e.g., CALUX, DR-CALUX) for Total AhR-Active PCDFs/PCDDs

Among the most widely used bioanalytical methods are reporter gene assays, with the Chemically Activated Luciferase Expression (CALUX) assay being a prominent example. dioxins.comnih.gov The Dioxin-Responsive (DR) CALUX® variant is specifically tailored for detecting PCDDs, PCDFs, and dioxin-like PCBs. biodetectionsystems.comnih.gov

These assays utilize genetically modified mammalian cell lines, often rat hepatoma (H4IIE) or mouse hepatoma (Hepa1c1c7) cells. nih.govbiodetectionsystems.com The cells have been engineered to contain a luciferase reporter gene under the control of Dioxin Responsive Elements (DREs). biodetectionsystems.com The mechanism is as follows:

When an AhR agonist like 1,2,3,6,7,8-HxCDF is introduced to the cells, it binds to the AhR. biodetectionsystems.com

This ligand-receptor complex then binds to the DREs in the cell's DNA. biodetectionsystems.com

This binding event triggers the expression of the linked reporter gene, leading to the production of the enzyme luciferase. biodetectionsystems.com

When a substrate for luciferase is added, light is emitted. The intensity of this light is directly proportional to the amount of AhR activation. dioxins.com

The results are typically expressed as Bioanalytical Equivalents (BEQ) or Toxic Equivalents (TEQ), which represent the total dioxin-like activity of the sample relative to the response produced by a standard reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.govbiodetectionsystems.com While these assays cannot identify individual congeners, they provide a highly sensitive and integrated measure of the total AhR-mediated toxic potential of a sample, making them an excellent complement to instrumental analysis. vliz.benih.govnih.gov

FeatureHRGC-HRMSCALUX / DR-CALUX Bioassay
Principle Isomer-specific instrumental separation and detection. publications.gc.caMeasures total biological activity via AhR activation. biodetectionsystems.com
Output Concentration of individual congeners (e.g., pg/g). publications.gc.caTotal Toxic Equivalency (TEQ) relative to 2,3,7,8-TCDD. nih.govbiodetectionsystems.com
Specificity High; identifies and quantifies specific isomers. publications.gc.caLow; measures the combined effect of all AhR agonists. vliz.be
Throughput Low (1 sample at a time). berthold.comHigh (e.g., 16 samples/hour). dioxins.com
Cost High. dioxins.comLow; cost-effective for screening. berthold.com
Application Confirmatory analysis, regulatory compliance.Screening, monitoring, hazard assessment. nih.govnih.gov

Correlation with Chemical Analysis for Toxic Equivalency Factor (TEF) Assessment in Environmental Samples

The Toxic Equivalency Factor (TEF) is a crucial tool for risk assessment of dioxin-like compounds, including 1,2,3,6,7,8-HxCDF. It expresses the toxicity of individual congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). The TEF for 1,2,3,6,7,8-HxCDF has been established by the World Health Organization (WHO) to be 0.1. This value is based on a comprehensive evaluation of in vivo and in vitro toxicological data.

The assessment of TEFs is intrinsically linked to sophisticated chemical analysis. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the congener-specific quantification of PCDFs like 1,2,3,6,7,8-HxCDF. nih.gov This technique allows for the separation and precise measurement of individual congeners, which is essential for calculating the total toxic equivalency (TEQ) of a sample. The TEQ is determined by multiplying the concentration of each dioxin-like congener by its respective TEF and summing the results.

Recent research has focused on refining the understanding of the relative effect potencies (REPs) of individual congeners, which can inform future TEF updates. For instance, studies on human peripheral blood lymphocytes have investigated the induction of cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1, key events in the mechanism of dioxin toxicity. caymanchem.com By correlating the analytical concentration of 1,2,3,6,7,8-HxCDF with these biological responses, a more nuanced understanding of its toxic potential can be achieved, further strengthening the scientific basis of the TEF.

Quality Assurance/Quality Control (QA/QC) in Environmental PCDF Analysis

Rigorous Quality Assurance/Quality Control (QA/QC) procedures are indispensable in environmental PCDF analysis to ensure the generation of reliable and defensible data. epa.govresearchgate.net A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to data reporting. ucf.edu

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and comparability of analytical results. nemc.us CRMs are materials with well-characterized concentrations of target analytes, including 1,2,3,6,7,8-HxCDF, and are used to validate analytical methods and assess laboratory performance. epa.govdioxin20xx.org For example, fly ash CRM 490 has been developed as a certified reference material for PCDD/PCDF analysis. epa.gov Various organizations, such as the Institute for Reference Materials and Measurements (IRMM), provide a range of CRMs for persistent organic pollutants (POPs). nemc.us

Interlaboratory comparison studies, also known as proficiency testing, are another cornerstone of QA/QC. In these studies, multiple laboratories analyze the same sample, and their results are compared. This allows for an independent assessment of a laboratory's analytical capabilities and helps to identify any systematic biases. Participation in such studies is often a requirement for laboratory accreditation.

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Quantitation Limit (QL) is the minimum concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy.

Determining MDLs and QLs for 1,2,3,6,7,8-HxCDF in diverse and complex environmental matrices such as soil, sediment, water, and biological tissues presents a significant analytical challenge. nih.gov The presence of interfering compounds can elevate the detection limits. For instance, EPA Method 1613, which utilizes isotope dilution HRGC/HRMS, specifies detection levels in the picogram per liter (pg/L) range for water samples. nih.gov EPA Method 8280A provides quantitation limits for various matrices, including water, soil, and fly ash. nih.gov The MDLs in contaminated water matrices for similar persistent pollutants can range from the low parts-per-billion (ppb) level. researchgate.net The specific MDLs and QLs are method- and matrix-dependent and must be rigorously determined and documented by the laboratory.

EPA Method Analyte Matrix Detection/Quantitation Limit
EPA-EAD 16131,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213)Water, soil, sediment, sludge, tissue50 picogram/L
EPA Method 8280A1,2,3,6,7,8-hexachlorodibenzo-p-dioxinWater25 ng/L
EPA Method 8280A1,2,3,6,7,8-hexachlorodibenzo-p-dioxinSoil2.5 ug/kg
EPA Method 8280A1,2,3,6,7,8-hexachlorodibenzo-p-dioxinFly Ash2.5 ug/kg
EPA Method 8280A1,2,3,6,7,8-hexachlorodibenzo-p-dioxinChemical Wastes25 ug/kg

Source: nih.gov

Blank contamination control is a critical aspect of QA/QC in trace-level analysis of PCDFs. sfei.org Method blanks, which are analyte-free matrices carried through the entire analytical procedure, are used to assess potential contamination from reagents, glassware, and the laboratory environment. sfei.orgacs.org Any detected analyte in the method blank above a certain threshold may indicate a contamination issue that needs to be addressed. For instance, some quality control criteria may classify results as "rejected" if the target analyte concentration is less than three times the blank contamination. sfei.org

Recovery studies are performed to evaluate the efficiency of the analytical method in extracting and quantifying the target analyte from the sample matrix. This is typically achieved by spiking a known amount of a labeled internal standard, such as a ¹³C-labeled analog of 1,2,3,6,7,8-HxCDF, into the sample before extraction. well-labs.com The recovery of the labeled standard is then calculated, providing a measure of the method's performance. Acceptance criteria for recovery are typically established, and any deviations may indicate matrix interference or other analytical problems. sfei.org For example, a study on the California Rivers and Streams reported that all surrogate percent recoveries for certain pollutants were within the acceptance criteria, with only a small percentage of exceptions. sfei.org

Remediation and Mitigation Strategies for 1,2,3,6,7,8 Hexachlorodibenzofuran Contamination

Thermal Treatment Technologies for Contaminated Media

Thermal treatment processes utilize high temperatures to break down or destroy contaminants like 1,2,3,6,7,8-HxCDF. These methods are highly effective for various contaminated media, including soils, sediments, and industrial wastes.

High-Temperature Incineration and Co-Combustion

High-temperature incineration is a well-established technology for the destruction of persistent organic pollutants (POPs), including PCDFs. wikipedia.org This process involves the combustion of waste materials at temperatures typically ranging from 850°C to over 1,300°C in the presence of oxygen. nih.govcleanharbors.combionicsscientific.com At these temperatures, the organic structure of 1,2,3,6,7,8-HxCDF is broken down into simpler, less toxic compounds such as carbon dioxide, water, and hydrogen chloride. nih.gov

Modern incinerators are equipped with advanced air pollution control devices (APCDs) to manage emissions. nih.govcleanharbors.com These systems often include a sequence of treatments:

Afterburners/Secondary Combustion Chambers: Ensure complete destruction of any remaining organic molecules. youtube.com

Quenching Systems: Rapidly cool the flue gases to prevent the de novo formation of dioxins and furans, which can occur in a temperature window of approximately 200-450°C. mdpi.com

Scrubbers: Neutralize acid gases like hydrogen chloride. nih.gov

Activated Carbon Injection: Adsorb residual PCDF and other contaminants like mercury before they are released into the atmosphere. nih.gov

Co-combustion, the practice of burning hazardous waste alongside conventional fuels like coal or in municipal solid waste incinerators, is also employed. However, careful control of combustion conditions is critical. Incomplete combustion or unstable conditions, such as during incinerator start-up, can potentially lead to increased PCDF emissions. researchgate.netaaqr.org The presence of chlorine, carbon sources, and metal catalysts in the feed material can contribute to the formation of PCDD/Fs. aaqr.org

Incineration Parameter Typical Operating Range/Condition Purpose
Primary Chamber Temperature 850°C - 1,200°C bionicsscientific.comInitial breakdown of waste and organic contaminants.
Secondary Chamber Temperature >1,100°C - 1,300°C cleanharbors.comnih.govComplete destruction of gaseous organic compounds.
Gas Residence Time >2 secondsEnsures sufficient time for thermal destruction.
Air Pollution Control Activated Carbon, Scrubbers, Baghouses nih.govcleanharbors.comRemoval of particulate matter, acid gases, and residual POPs.

Pyrolysis and Gasification of PCDF-Contaminated Soils and Wastes

Pyrolysis and gasification are thermal conversion processes that offer alternatives to incineration. Both operate in oxygen-limited environments.

Pyrolysis involves heating contaminated materials (like soil or sludge) in the complete absence of oxygen. aaqr.org Instead of combustion, the heat breaks down the organic contaminants into three main products: a solid residue (char), a liquid (pyrolysis oil or tar), and a synthesis gas (syngas). Studies on PCDF-contaminated soil have shown that pyrolysis at temperatures around 350°C can effectively remove a majority of PCDD/Fs from the soil matrix. nih.gov Research indicates that increasing the pyrolysis temperature generally enhances the destruction of PCDFs, with degradation rates exceeding 99% at temperatures of 500°C in an inert atmosphere. mdpi.com The primary degradation pathways are believed to be dechlorination and the destruction of the furan (B31954) ring structure. mdpi.com

Gasification uses a restricted amount of an oxidizing agent (like air, oxygen, or steam) to convert carbonaceous wastes into a combustible syngas, primarily composed of carbon monoxide (CO) and hydrogen (H₂). youtube.comyoutube.com This syngas can then be used to generate energy. youtube.comepa.gov The process is typically carried out at high temperatures (850-950°C or higher), which helps to prevent the formation of hazardous substances. youtube.com The resulting solid residue is often an inert, vitrified slag that can be recycled. youtube.com Gasification has been demonstrated for various waste types, including those containing chlorinated compounds. nih.gov

Technology Operating Principle Key Products PCDF Treatment Findings
Pyrolysis Thermal decomposition in the absence of oxygen. aaqr.orgSolid Char, Pyrolysis Oil, SyngasEffective removal from soil at 350°C; higher temperatures increase destruction efficiency. mdpi.comnih.gov
Gasification Thermal conversion with a limited amount of oxygen. youtube.comSyngas (CO, H₂), Inert Slag, MetalHigh-temperature process ( >850°C) prevents PCDF formation and destroys contaminants. youtube.com

Catalytic Oxidation and Non-Thermal Plasma Technologies

Catalytic Oxidation , also known as catalytic incineration, functions similarly to thermal incineration but at lower temperatures (typically 320°C to 540°C). This is achieved by using a catalyst to speed up the oxidation reaction. This lower operating temperature can reduce energy costs and the potential for forming thermal nitrogen oxides (NOx). For chlorinated compounds like 1,2,3,6,7,8-HxCDF, catalysts can be susceptible to poisoning by the chlorine, which is a significant challenge to overcome for this technology.

Non-Thermal Plasma (NTP) is an emerging advanced oxidation process that uses electrical energy to generate a plasma filled with highly reactive species (electrons, ions, radicals) at near-ambient temperatures. researchgate.net These reactive species can effectively degrade complex organic molecules. While still largely in the research and development phase for soil and waste remediation, NTP offers the potential for efficient contaminant destruction without the high energy input of thermal methods.

Chemical Degradation Approaches

Chemical degradation methods aim to destroy or detoxify 1,2,3,6,7,8-HxCDF by reacting it with specific chemical agents. These processes can often be performed in situ (in the ground) or ex situ (after excavation).

Dechlorination Reactions (e.g., Alkali Metal Reduction, Catalytic Hydrodechlorination)

Dechlorination is a key strategy for detoxifying PCDFs, as the toxicity of the molecule is directly related to the number and position of its chlorine atoms.

Alkali Metal Reduction is a chemical process that uses reactive alkali metals, such as sodium or lithium, to strip chlorine atoms from chlorinated organic compounds. ihpa.infoncert.nic.in The reaction typically involves dispersing the alkali metal in a medium like oil and heating it to temperatures between 100°C and 180°C. ihpa.info The metal donates electrons to the chlorinated molecule, causing the carbon-chlorine bond to break and forming a harmless salt (e.g., sodium chloride) and a non-halogenated organic compound. ihpa.info This technology has been commercially used for treating PCB-contaminated oils and has been demonstrated for other chlorinated compounds. ihpa.info

Catalytic Hydrodechlorination (HCD) is a process where hydrogen gas is used in the presence of a metal catalyst (e.g., palladium, nickel) to replace chlorine atoms with hydrogen atoms. This effectively converts the chlorinated furan into a non-chlorinated dibenzofuran (B1670420) and hydrogen chloride. The reaction is typically carried out in a solvent at moderate temperatures and pressures. HCD is a promising technology due to its high efficiency and the production of less harmful end-products.

Advanced Oxidation Processes (AOPs): Photocatalysis, Ozonation, Fenton Processes

Advanced Oxidation Processes (AOPs) are defined by their generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of persistent organic pollutants. researchgate.netnih.gov

Photocatalysis utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (such as UV light) to generate hydroxyl radicals. When the catalyst absorbs photons of sufficient energy, it creates electron-hole pairs that react with water and oxygen to produce •OH and other reactive oxygen species. Studies have shown that UV photocatalysis can effectively degrade PCDFs. nih.gov The rate of degradation can be influenced by the degree of chlorination, and using coupled catalysts (e.g., ZnO/SnO₂) can enhance the degradation rate compared to single catalysts. nih.gov The primary degradation pathway for PCDFs in photocatalysis is believed to be the cleavage of the C-O-C ether bond. nih.gov

Ozonation involves the use of ozone (O₃), a strong oxidant, to break down contaminants. While ozone itself can react with some organic molecules, its effectiveness is greatly enhanced in AOPs like the O₃/H₂O₂ (Peroxone) process or O₃/UV, which promote the decomposition of ozone into highly reactive hydroxyl radicals. youtube.com These processes are particularly effective in aqueous solutions for treating contaminated water.

The Fenton Process is a classic AOP that uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals. nih.govmdpi.com The reaction is most effective under acidic conditions (typically pH 3-5). nih.gov The Fenton reaction can rapidly degrade recalcitrant compounds, although complete mineralization to CO₂ and water may require longer reaction times or modifications to the process. nih.govascelibrary.org Modified versions, such as the photo-Fenton process (Fenton reaction enhanced by UV light) and Fenton-like processes using other iron forms (like zero-valent iron), have also been developed to improve efficiency. mdpi.com

AOP Method Key Reagents/Components Primary Reactive Species Optimal Conditions
Photocatalysis Semiconductor (e.g., TiO₂), UV Light nih.govHydroxyl Radical (•OH)Aqueous suspension, UV irradiation
Ozonation (O₃/H₂O₂) Ozone (O₃), Hydrogen Peroxide (H₂O₂) youtube.comHydroxyl Radical (•OH)Elevated pH (e.g., >10) youtube.com
Fenton Process Hydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺) mdpi.comHydroxyl Radical (•OH)Acidic pH (3-5) nih.gov

Electrochemical Degradation and Supercritical Water Oxidation

Electrochemical degradation involves the use of an electric current to facilitate the breakdown of contaminants. While research specifically targeting 1,2,3,6,7,8-HxCDF is limited, studies on related polychlorinated dibenzofurans (PCDFs) demonstrate the potential of this technology. The process typically involves the generation of highly reactive hydroxyl radicals that can attack the PCDF molecule, leading to dechlorination and eventual mineralization.

Supercritical water oxidation (SCWO) is another promising technology that operates at temperatures and pressures above the critical point of water (374 °C and 218 atm). aalto.fi Under these conditions, water becomes a non-polar solvent in which organic compounds and oxidizing agents like oxygen are highly soluble. This single-phase environment allows for rapid and efficient oxidation of hazardous wastes, including chlorinated hydrocarbons, into carbon dioxide, water, and inorganic salts. aalto.finih.gov The high destruction efficiencies (often >99%) and the prevention of harmful byproduct formation, such as nitrogen and sulfur oxides (NOx and SOx), make SCWO an environmentally clean technology. aalto.fi

Biological Remediation Techniques

Biological remediation harnesses the metabolic processes of living organisms to degrade or sequester contaminants.

Bioremediation: Microbial Degradation (Aerobic and Anaerobic) and Fungal Biotransformation

Microbial degradation of PCDFs can occur under both aerobic and anaerobic conditions. Anaerobic reductive dechlorination is a key process where bacteria use chlorinated compounds as electron acceptors, sequentially removing chlorine atoms. wikipedia.orgnih.gov This process is critical as it can reduce the toxicity of highly chlorinated congeners. For instance, studies on hexachlorobenzene (B1673134) have shown its complete biotransformation within weeks under anaerobic conditions. nih.gov While specific data for 1,2,3,6,7,8-HxCDF is scarce, research on similar compounds suggests this pathway is viable.

Fungal biotransformation has shown significant potential for degrading a wide range of PCDDs and PCDFs. White-rot fungi, such as Phanerochaete sordida and Phanerochaete chrysosporium, are particularly effective due to their extracellular lignin-modifying enzymes. nih.govasm.org These enzymes, including manganese peroxidase and lignin (B12514952) peroxidase, generate highly reactive free radicals that can non-specifically attack the chemical structure of PCDFs. asm.org Research has demonstrated that Phanerochaete sordida can degrade hexachloro-PCDFs by up to 70%. nih.gov

Table 1: Fungal Degradation of Polychlorinated Dibenzofurans (PCDFs)

Fungal Species PCDF Congener Degradation Efficiency Reference
Phanerochaete sordida YK-624 Hexachloro-PCDFs ~70% nih.gov
Phanerochaete sordida YK-624 Tetrachloro-PCDFs ~45% nih.gov
Stropharia rugosoannulata PCDD/Fs (total) 62% reduction in WHO-TEQ aalto.fi
Phanerochaete velutina PCDD/Fs (total) 64% reduction in WHO-TEQ aalto.fi

Phytoremediation: Plant Uptake, Accumulation, and Rhizodegradation Potential

Phytoremediation utilizes plants to clean up contaminated environments. For PCDFs, this can involve several mechanisms:

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in shoots. Studies have shown that while some uptake of PCDD/Fs into plant roots occurs, translocation to the shoots is generally low, limiting the effectiveness of phytoextraction for these compounds. acs.org

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is stimulated by the plant's root system (the rhizosphere). researchgate.net This is considered a more significant pathway for PCDF remediation. The presence of plants can enhance the population and activity of soil microorganisms capable of degrading these persistent pollutants. researchgate.net Research has shown that plants like tall fescue (Festuca arundinacea) can significantly enhance the degradation of PCDD/Fs in soil, with reductions of up to 24% for some congeners over 18 months. acs.org

Table 2: Phytoremediation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs)

Plant Species Remediation Type Contaminant Reduction Reference
Festuca arundinacea (Tall Fescue) Rhizoremediation 11-24% reduction in soil PCDD/F concentration acs.org
Cucurbita pepo ssp. pepo (Zucchini) Rhizoremediation Negligible reduction acs.org
White Clover (Trifolium repens L.) Rhizoremediation Enhanced degradation of dibenzofuran in the rhizosphere researchgate.net

Physical Sequestration and Containment Methods

When contaminant removal is not feasible, physical methods can be used to isolate the contamination and prevent its migration.

Capping and Containment of Contaminated Sediments and Soils

Capping is an in-situ technique that involves placing a clean layer of material over contaminated sediments to isolate them from the surrounding environment. frtr.govepa.gov The cap serves multiple functions:

Physical Isolation: Prevents direct contact of aquatic life with the contaminated sediment. frtr.gov

Stabilization: Reduces the resuspension and transport of contaminated particles. frtr.gov

Chemical Isolation: Minimizes the flux of dissolved contaminants from the sediment into the water column. frtr.govtpsgc-pwgsc.gc.ca

Capping materials can range from clean sand and gravel to more complex designs incorporating geotextiles and reactive amendments to enhance contaminant sequestration. epa.govenviro.wiki This method is effective for hydrophobic contaminants like PCDFs that are strongly bound to sediment particles. enviro.wiki

In Situ Solidification/Stabilization of Contaminated Sites

In situ solidification/stabilization (S/S) is a remediation technology that immobilizes contaminants within the soil or sediment matrix. uno.eduepa.gov

Solidification refers to the process of binding the contaminated material into a solid, monolithic block with high structural integrity. This reduces the permeability of the material, limiting water infiltration. epa.gov

Stabilization involves a chemical reaction that converts the contaminants into a less soluble, less mobile, or less toxic form. epa.gov

Commonly used binding agents include Portland cement, fly ash, and bentonite (B74815) clay. tpsgc-pwgsc.gc.ca The process involves mixing these agents directly with the contaminated soil in place using large augers. epa.gov S/S is a well-established technology for treating a variety of contaminants, including PCBs and other persistent organic pollutants. uno.edup2infohouse.org

Activated Carbon Adsorption and Barrier Technologies

Activated Carbon Adsorption

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic contaminants, including 1,2,3,6,7,8-hexachlorodibenzofuran (B196245) (1,2,3,6,7,8-HxCDF). The adsorption process involves the accumulation of the contaminant molecules onto the surface of the activated carbon. This technology is widely used in water and wastewater treatment to remove hazardous chemicals. epa.gov The effectiveness of activated carbon in removing pollutants is influenced by factors such as the properties of the carbon (e.g., surface area, pore size distribution), the characteristics of the contaminant (e.g., solubility, molecular size), and the operating conditions (e.g., temperature, pH). researchgate.netresearchgate.net

Research has demonstrated that activated carbon can effectively remove polychlorinated dibenzofurans (PCDFs), the chemical family to which 1,2,3,6,7,8-HxCDF belongs, from various environmental matrices. mdpi.com For instance, in waste incineration facilities, the injection of activated carbon into the flue gas stream is a common technique to control the emission of PCDD/Fs. scies.org

Table 1: Factors Influencing the Adsorption of Organic Contaminants on Activated Carbon

FactorDescription
Properties of Activated CarbonSurface area, pore size distribution, and surface chemistry significantly impact adsorption capacity.
Contaminant PropertiesSolubility, molecular weight, and polarity of the contaminant affect its affinity for the carbon surface.
Operating ConditionsTemperature, pH, and the presence of other organic compounds can influence the adsorption process.

Barrier Technologies

Barrier technologies are employed to contain and isolate contaminated soil and groundwater, preventing the further spread of pollutants like 1,2,3,6,7,8-HxCDF. These barriers can be physical, such as slurry walls or sheet piles, or reactive, incorporating materials that can degrade or immobilize contaminants. clu-in.orgclu-in.org

Physical Barriers: These are impermeable walls constructed underground to physically block the movement of contaminated groundwater. Common materials used for these barriers include soil-bentonite slurries, cement-bentonite grouts, and steel sheet piling. clu-in.org The primary goal of physical barriers is to create a containment system to prevent the off-site migration of contaminants.

Permeable Reactive Barriers (PRBs): PRBs are a more advanced form of barrier technology where a permeable wall containing reactive materials is installed in the path of a contaminant plume. clu-in.org As contaminated groundwater flows through the PRB, the reactive materials either degrade the contaminants into less harmful substances or adsorb them, preventing their further migration. Materials used in PRBs can include zero-valent iron, activated carbon, and other specialized media designed to target specific contaminants.

Source Reduction and Emission Control Strategies

Implementation of Best Available Techniques (BAT) and Best Environmental Practices (BEP) in Industry

The concepts of Best Available Techniques (BAT) and Best Environmental Practices (BEP) are central to the prevention and control of industrial emissions, including those of 1,2,3,6,7,8-HxCDF. ait.ac.th BAT refers to the most effective and advanced stage in the development of activities and their methods of operation which indicate the practical suitability of particular techniques for providing the basis for emission limit values and other permit conditions designed to prevent and, where that is not practicable, to reduce emissions and the impact on the environment as a whole. apquimica.pteuropa.eu BEP involves the application of the most appropriate combination of environmental control measures and strategies. pops.int

For industries that are potential sources of 1,2,3,6,7,8-HxCDF, such as waste incineration and certain chemical manufacturing processes, the implementation of BAT and BEP is crucial for minimizing emissions. brsmeas.orgiieta.org This can involve a range of measures, from process optimization to the installation of advanced pollution control devices.

Key BAT and BEP for controlling PCDD/F emissions include:

Primary Measures: These focus on preventing the formation of PCDD/Fs in the first place. This can include using materials with low chlorine content, controlling combustion conditions (temperature, residence time, turbulence), and avoiding the use of certain catalysts. pops.intbrsmeas.org

Secondary Measures: These are end-of-pipe technologies designed to capture or destroy PCDD/Fs before they are released into the environment. Common secondary measures include the use of activated carbon injection systems, fabric filters, and scrubbers. scies.orgumweltbundesamt.de

Table 2: Examples of BAT for Reducing PCDD/F Emissions

TechniqueDescriptionIndustry Application
High-Temperature IncinerationOperating incinerators at temperatures above 850°C helps to ensure the complete destruction of organic compounds, including PCDD/Fs. europa.euWaste Incineration
Activated Carbon InjectionInjecting powdered activated carbon into the flue gas stream to adsorb PCDD/Fs. scies.orgWaste Incineration, Metallurgical Industries
Fabric FiltersHigh-efficiency filters that capture particulate matter, which can carry adsorbed PCDD/Fs.Waste Incineration, Cement Kilns
Chlorine-Free BleachingUsing elemental chlorine-free (ECF) or totally chlorine-free (TCF) bleaching processes to prevent the formation of chlorinated compounds. brsmeas.orgPulp and Paper Industry

Improved Waste Management, Recycling, and Circular Economy Approaches

A significant source of 1,2,3,6,7,8-HxCDF and other PCDD/Fs is the improper management and disposal of waste. europa.eu Therefore, adopting improved waste management practices, promoting recycling, and transitioning towards a circular economy are essential strategies for source reduction. europa.eu

Waste Segregation and Management: Proper segregation of waste at the source can prevent the mixing of chlorinated materials with other waste streams destined for incineration, thereby reducing the potential for PCDD/F formation. europa.eu

Circular Economy: A circular economy model aims to minimize waste and make the most of resources by keeping products and materials in use for as long as possible. This approach fundamentally reduces the generation of waste that could lead to the formation of harmful substances like 1,2,3,6,7,8-HxCDF. europa.eu By designing products for durability, reuse, and recyclability, the need for virgin materials and energy-intensive disposal methods is diminished.

Regulatory Frameworks and Environmental Policy Implications for 1,2,3,6,7,8 Hexachlorodibenzofuran

International Conventions and Agreements Addressing PCDFs

Global efforts to control persistent organic pollutants (POPs) have led to the establishment of significant international agreements that include provisions for PCDFs. These conventions recognize the transboundary nature of these pollutants and the need for concerted international action.

Polychlorinated dibenzofurans (PCDFs), as a class of compounds, are listed in Annex C of the Stockholm Convention on Persistent Organic Pollutants. ccme.carivm.nl This annex addresses chemicals that are unintentionally produced and released from human activities. 1,2,3,6,7,8-HxCDF is one of the toxicologically significant PCDF congeners. The Convention does not list individual congeners but rather the entire group of PCDD/PCDFs.

The core obligation for Parties to the Convention regarding Annex C chemicals is to take measures to reduce total releases from anthropogenic sources with the goal of their continuing minimization and, where feasible, ultimate elimination. ccme.ca The Convention requires Parties to develop national action plans that identify, characterize, and address the release of these chemicals. nih.gov Key measures include the promotion and requirement of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for new and existing sources. rivm.nl Major source categories identified in the Convention include waste incinerators, cement kilns firing hazardous waste, and certain processes in the metallurgical industry. rivm.nl

The toxicity of different PCDD and PCDF congeners is quantified using the concept of Toxic Equivalency Factors (TEFs), which relate the toxicity of an individual congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). ca.gov This allows for the calculation of a total Toxic Equivalency (TEQ) for a mixture of these compounds.

The 1998 United Nations Economic Commission for Europe (UNECE) Protocol on Persistent Organic Pollutants, under the Convention on Long-range Transboundary Air Pollution, was a precursor to the global Stockholm Convention and also addresses PCDD/PCDFs. doi.org This protocol requires parties to reduce their total annual emissions of PCDD/PCDFs from the base year of 1990 (or an alternative between 1985 and 1995). meteo.lv

Similar to the Stockholm Convention, the UNECE Protocol lists PCDD/PCDFs in its Annex III as substances subject to emission reduction measures. epa.gov It obliges Parties to apply BAT to new stationary sources within major source categories and to existing sources as well, within a specified timeframe. doi.org The protocol also sets specific emission limit values for the incineration of municipal, hazardous, and medical waste. meteo.lv

National and Regional Environmental Regulations and Standards

Building on international agreements, many countries and regions have established their own detailed regulations and standards to control the release of PCDD/PCDFs, including 1,2,3,6,7,8-HxCDF, into the environment.

National and regional regulations impose strict emission limits on industrial processes known to be sources of PCDD/PCDFs.

In the United States , the Environmental Protection Agency (EPA) regulates emissions of hazardous air pollutants (HAPs), including PCDD/PCDFs, under the Clean Air Act. europa.euepa.gov The EPA has established National Emission Standards for Hazardous Air Pollutants (NESHAP) for various industrial source categories, such as municipal waste combustors, hazardous waste combustors, and industrial boilers. worldbank.orgepa.gov These standards often require the use of maximum achievable control technology (MACT).

Below is a table summarizing typical emission standards for PCDD/PCDFs from major industrial sources in the EU and US.

Emission Limit Values for PCDD/PCDFs from Industrial Sources

Jurisdiction/RegulationSource CategoryEmission Limit Value (ng I-TEQ/Nm³)Applicable Medium
EU Industrial Emissions Directive (BAT Conclusions 2019/2010)Waste Incineration (New and Existing Plants)0.01 - 0.04Air
EU Industrial Emissions Directive (BAT Conclusions 2019/2010)Waste Incineration (Discharge of scrub water)≤ 0.3 ng/l (total PCDD/F)Water
US EPA (Clean Air Act)Municipal Waste Combustors (Large, New)Varies by technology, typically < 0.1Air
US EPA (Clean Air Act)Hazardous Waste Incinerators0.20 (for new sources)Air
Note: Emission limits can vary based on the specific type and age of the facility. I-TEQ refers to International Toxic Equivalency. Nm³ refers to normal cubic meter.

Environmental Quality Standards (EQSs) are established to protect ecosystems from the harmful effects of pollutants. For PCDD/PCDFs, these standards are typically set for soil, sediment, and sometimes water, and are expressed in TEQ.

In the European Union , there is no uniform, legally binding soil protection directive applicable across all member states. europa.euresearchgate.net However, a proposal for a Soil Monitoring and Resilience Directive was introduced in 2023. europa.eusoilguard-h2020.eu Many member states have established their own national guideline or intervention values. For example, the Netherlands uses a system of target and intervention values for soil remediation. rivm.nlesdat.net The EU's Water Framework Directive (2000/60/EC) sets the stage for establishing EQS for surface waters, though specific EU-wide EQS for individual PCDD/PCDF congeners in water or sediment are not defined in the main directive but are handled under the priority substances policy. nih.govyoutube.com

In the United States , the EPA has developed Regional Screening Levels (RSLs) for chemical contaminants in soil for the assessment of Superfund sites. These are not de facto cleanup standards but are used to identify sites that may warrant further investigation. epa.govepa.gov For sediments, the EPA has developed sediment quality guidelines, but these are not regulatory criteria. ornl.gov

Canada has developed Canadian Soil Quality Guidelines for the protection of environmental and human health, which include a value for PCDD/PCDFs based on background concentrations. ccme.camygeoworld.com

The table below presents a selection of soil quality guidelines for PCDD/PCDFs from various jurisdictions.

Selected Environmental Quality Standards/Guidelines for PCDD/PCDFs in Soil

Jurisdiction/AuthorityLand UseGuideline Value (ng TEQ/kg)Comment
Canada (CCME)Agricultural, Residential/Parkland, Commercial, Industrial4Based on ambient background concentration. ccme.ca
USA (EPA RSLs)Residential4.8Based on a target cancer risk of 10⁻⁶. tandfonline.com
USA (EPA RSLs)Industrial64Based on a target cancer risk of 10⁻⁶. tandfonline.com
Netherlands (Intervention Value)Multifunctional1 (for sum of PCDD/PCDFs)Indicates serious contamination requiring investigation/remediation. esdat.net
Note: Values are for the sum of PCDD/PCDFs expressed in Toxic Equivalents (TEQ). Guidelines are subject to change and may vary by region or specific site conditions.

The management of waste containing PCDFs is strictly regulated to prevent further environmental contamination.

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal is a key international treaty that regulates the movement of hazardous wastes. epa.govsadaproject.net Wastes containing POPs, including PCDFs, at concentrations above certain low POP content levels are characterized as hazardous and are subject to the Convention's control procedures, which emphasize environmentally sound management. rivm.nl

In the European Union , the Waste Framework Directive (2008/98/EC) establishes the legal framework for waste management. ccme.camygeoworld.com It classifies waste based on its properties, and wastes containing POPs listed in Regulation (EU) 2019/1021 (the POPs Regulation) above specified concentration limits are classified as hazardous waste. meteo.lv For PCDD/PCDFs, this limit is 15 µg/kg TEQ. Such hazardous waste must be managed in a way that the POP content is destroyed or irreversibly transformed. meteo.lv Mixing of hazardous waste with other wastes is prohibited. ccme.ca

In the United States , the Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste. nist.govyoutube.com Wastes contaminated with PCDD/PCDFs may be classified as hazardous if they are derived from specific listed industrial processes (F-listed wastes) or if they exhibit hazardous characteristics. The management of such wastes, from generation to disposal ("cradle to grave"), is subject to stringent requirements, including permitting for treatment, storage, and disposal facilities. nist.govalaska.gov

Environmental Risk Assessment Methodologies

The environmental risk assessment of 1,2,3,6,7,8-HxCDF is a critical process for understanding and mitigating its potential harm to ecosystems. This involves a multi-faceted approach that includes analyzing its pathways in the environment and determining safe concentration levels.

Exposure Pathway Analysis in Aquatic and Terrestrial Ecosystems

1,2,3,6,7,8-HxCDF, a type of polychlorinated dibenzofuran (B1670420) (PCDF), is not intentionally produced but arises as an impurity in various industrial processes, including the manufacturing of certain chemicals and incineration. nih.govisotope.com Its persistence in the environment allows it to enter and move through both aquatic and terrestrial ecosystems. ebi.ac.uk

Aquatic Ecosystems: In aquatic environments, exposure pathway analysis for substances like 1,2,3,6,7,8-HxCDF considers several factors. These include the chemical's properties, the characteristics of the environment, and the traits of the organisms living there. nih.gov Key factors influencing its bioaccumulation in aquatic life are the concentration of the chemical, the amount of dissolved and sediment organic matter, and the potential for it to be transformed from other related compounds. nih.gov

Terrestrial Ecosystems: In terrestrial environments, 1,2,3,6,7,8-HxCDF can be found in soil, particularly near industrial sites and municipal waste incinerators. caymanchem.com From the soil, it can be taken up by plants and enter the food chain, eventually accumulating in animals and humans. The U.S. Environmental Protection Agency (EPA) utilizes a tiered screening methodology based on the Total Risk Integrated Methodology (TRIM) for assessing multipathway risks of such persistent and bioaccumulative hazardous air pollutants. regulations.gov

Ecological Risk Characterization and Derivation of Environmental No-Observed Effect Concentrations (NOECs)

Ecological risk characterization is the final step in the risk assessment process, integrating exposure and effects data to estimate the probability of adverse effects on ecosystems. For 1,2,3,6,7,8-HxCDF, this involves evaluating its potential to cause harm to various organisms.

The derivation of No-Observed-Effect Concentrations (NOECs) is a crucial part of this process. NOECs represent the highest concentration of a substance at which no statistically significant adverse effects are observed in a given population of a specific organism. These values are determined through laboratory and field studies. The U.S. EPA and other regulatory bodies have developed comprehensive guidance and frameworks for conducting ecological risk assessments. epa.gov

The Risk Assessment Information System (RAIS) indicates that a final subchronic Reference Dose (RfD) has been established for 1,2,3,6,7,8-Hexachlorodibenzofuran (B196245), which is a measure of the amount of a chemical a person can be exposed to on a daily basis over a prolonged period without any appreciable risk of harm. ornl.gov

Socio-Economic Considerations and Policy Challenges in PCDF Management and Remediation

The management and remediation of polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,7,8-HxCDF, present significant socio-economic and policy challenges.

The economic status of a country has been shown to correlate with the release of PCDD/PCDFs. nih.gov This suggests that developing nations may face greater challenges in controlling emissions and implementing effective management strategies. A model has been developed to characterize the "International PCDD/PCDF Reduction Burden," which can help policymakers in developing legislation. nih.gov

Remediation of sites contaminated with PCDFs is a costly and long-term endeavor. researchgate.net Even in well-regulated and wealthy countries, significant challenges exist in implementing remediation strategies. researchgate.net The high costs and technical difficulties associated with cleaning up contaminated sites often lead to the consideration of "monitored natural attenuation," a strategy that may not be effective for persistent organic pollutants like PCDFs. researchgate.net

The long-term nature of PCDF contamination means that these sites will remain an environmental issue for future generations, requiring ongoing monitoring and maintenance of containment measures, which can be very expensive. researchgate.net This highlights the need for a comprehensive approach focused on integrated pollution prevention and control to avoid future contamination. researchgate.net

Socio-economic management of such environmental issues involves considering community relations, economic development, and land use, among other factors. exxonmobil.com Effectively managing these aspects can help in maintaining project schedules and reducing costs associated with remediation. exxonmobil.com The challenges are further compounded by the need to balance economic development with environmental protection, particularly in coastal zones that may be affected by industrial activities. researchgate.net

A key policy challenge is the uncertainty surrounding the long-term impacts of these contaminants and the most effective remediation strategies. researchgate.net This often leads to a focus on "no-regret" measures, such as land-use planning and reinforcement of existing protection structures. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
Polychlorinated dibenzofurans
Polychlorinated dibenzo-para-dioxins

Advanced Research Directions and Emerging Topics for 1,2,3,6,7,8 Hexachlorodibenzofuran

Isomer-Specific Environmental Fingerprinting and Source Apportionment Methodologies

The fractional distribution of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) congeners, known as congener profiles, are utilized in environmental studies. nih.gov These profiles are crucial for identifying the sources of these compounds in various environmental and biological samples. nih.govepa.gov For instance, studies have used congener profiles to determine whether municipal solid waste incinerators are the primary source of PCDD/F contamination in nearby soil and vegetation. nih.govnih.gov By comparing the congener profiles in environmental samples to those from known emission sources, researchers can trace the origins of contamination. nih.gov

Advanced analytical techniques, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), are essential for obtaining detailed congener-specific data. researchgate.net Statistical methods like principal component analysis (PCA) are then applied to these complex datasets to identify patterns and relationships between environmental samples and potential sources. marine.ienih.gov This approach has been successfully used to link PCDD/F profiles in eels, sediment, and passive samplers to historical pentachlorophenol (B1679276) use in a rural catchment area. marine.ie The development and application of these isomer-specific fingerprinting and source apportionment methodologies are vital for effective environmental management and remediation of sites contaminated with 1,2,3,6,7,8-HxCDF and other PCDFs. epa.govnih.gov

Interactions of 1,2,3,6,7,8-HxCDF with Emerging Contaminants (e.g., Microplastics, Nanomaterials)

The interaction of 1,2,3,6,7,8-HxCDF with emerging contaminants is a growing area of research. Emerging contaminants are substances that have been recently detected in the environment and whose potential impacts are not yet fully understood. wikipedia.orgsafewater.org This category includes a wide range of chemicals from pharmaceuticals and personal care products to industrial byproducts. wikipedia.orgacs.org

Climate Change Impacts on PCDF Transport, Fate, and Bioavailability in Environmental Systems

Climate change is expected to have significant impacts on the transport, fate, and bioavailability of polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,7,8-HxCDF. Changes in global temperature and weather patterns can alter the environmental distribution of these persistent organic pollutants. bsr.org

Key climate change-related factors that can influence PCDF behavior include:

Increased Temperatures: Higher temperatures can lead to increased volatilization of PCDFs from soil and water, facilitating their long-range atmospheric transport. Thawing of permafrost in colder regions could also release previously trapped PCDFs. bsr.org

Changes in Precipitation: Increased frequency and intensity of rainfall can enhance the runoff of PCDFs from contaminated soils into aquatic ecosystems. researchgate.netepa.gov This can lead to increased exposure for aquatic organisms.

Sea-Level Rise and Storm Surges: Rising sea levels and more frequent storm surges can lead to the inundation of coastal areas, potentially remobilizing PCDFs from contaminated sediments and soils in these regions. epa.govtransportation.gov

Extreme Weather Events: More frequent and intense extreme weather events, such as floods and storms, can cause significant disruptions to contaminated sites, leading to the widespread dispersion of PCDFs. researchgate.net

These climatic shifts can alter the pathways and rates of PCDF movement through the environment, potentially increasing their bioavailability and the risk of exposure to both wildlife and humans. transportation.gov

Development of Novel High-Throughput Screening and Non-Target Analytical Approaches for PCDFs

The analysis of polychlorinated dibenzofurans (PCDFs) has traditionally been a labor-intensive and costly process. researchgate.netrsc.org However, recent advancements in analytical chemistry are leading to the development of novel high-throughput screening and non-target analytical approaches.

High-Throughput Screening (HTS): These methods aim to rapidly screen a large number of samples for the presence of PCDFs and other dioxin-like compounds. While conventional methods like gas chromatography/high-resolution mass spectrometry (GC/HRMS) are considered the "gold standard," they are not always practical for large-scale monitoring. researchgate.net Newer, more affordable techniques like gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) are being developed as viable alternatives for routine analysis. mdpi.com

Non-Targeted Analysis (NTA): NTA is an emerging field that seeks to identify a broad range of chemicals in a sample without prior knowledge of their presence. nih.govnih.gov This is in contrast to targeted analysis, which looks for specific, predetermined compounds. NTA utilizes high-resolution mass spectrometry to detect a wide array of molecular features, which are then identified through database searching and spectral interpretation. nih.gov This approach holds promise for discovering previously unknown PCDF congeners and other related contaminants in environmental samples. nih.gov The development of new algorithms and data analysis tools is crucial for advancing the capabilities of NTA for complex environmental samples. chromatographyonline.com

These innovative analytical approaches are essential for more comprehensive and efficient monitoring of PCDF contamination, facilitating better risk assessment and management. researchgate.netmdpi.com

Advanced Mechanistic Ecotoxicology (e.g., Toxicogenomics, Proteomics) in Environmental Indicator Species

Advanced techniques in mechanistic ecotoxicology are providing deeper insights into the effects of 1,2,3,6,7,8-HxCDF and other dioxin-like compounds on environmental indicator species. These approaches move beyond traditional toxicity testing to explore the molecular-level changes that occur within an organism upon exposure.

Toxicogenomics: This field studies how the genome of an organism responds to exposure to toxic substances. By analyzing changes in gene expression, researchers can identify the specific biological pathways that are affected by a particular chemical. For example, halogenated dibenzofurans are known to bind to the aryl hydrocarbon receptor (AhR), which in turn activates the transcription of certain genes. nih.gov Toxicogenomic studies can help to elucidate the full range of genes and cellular processes that are impacted by this activation.

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. Following exposure to a toxicant, the protein profile of an organism's cells or tissues can change. Proteomic analysis can identify these changes, providing information about the specific proteins and cellular functions that are disrupted.

By applying these "omics" technologies to environmental indicator species, such as fish or birds, scientists can gain a more comprehensive understanding of the mechanisms of toxicity for compounds like 1,2,3,6,7,8-HxCDF. This knowledge is crucial for developing more sensitive and accurate biomarkers of exposure and effect, and for improving ecological risk assessments.

Remote Sensing and Spatial Modeling for Large-Scale PCDF Contamination Assessment

Assessing the extent of PCDF contamination over large areas can be challenging and expensive using traditional soil and water sampling methods alone. researchgate.net Remote sensing and spatial modeling offer promising tools to overcome these limitations.

Remote Sensing: This technology uses sensors, often on satellites or aircraft, to gather information about the Earth's surface. researchgate.net While direct detection of specific chemical contaminants like PCDFs is not yet feasible, remote sensing can be used to identify indicators of potential contamination. For example, stressed vegetation can have a different spectral signature than healthy vegetation, and this difference can be detected by remote sensors. researchgate.net This information can be used to pinpoint areas that may be impacted by contamination from sources like uncontrolled landfills. researchgate.net

Spatial Modeling and Geographic Information Systems (GIS): GIS can be used to integrate and analyze various spatial datasets to identify areas at high risk of PCDF contamination. nih.gov This can include information on the location of potential sources (e.g., industrial sites, incinerators), land use patterns, and environmental factors that influence contaminant transport. nih.govresearchgate.net By combining remote sensing data with other geographic information in a GIS framework, researchers can create predictive models to map the potential distribution of PCDF contamination over large regions. researchgate.net These models can help to prioritize areas for more detailed ground-based investigation and remediation efforts. nih.gov The integration of artificial intelligence with remote sensing is also enhancing the ability to detect and monitor environmental contamination. frontiersin.org

Conclusion

Synthesis of Key Research Findings on the Environmental Chemistry and Ecotoxicology of 1,2,3,6,7,8-Hexachlorodibenzofuran (B196245)

This compound (1,2,3,6,7,8-HxCDF) is a specific congener of the polychlorinated dibenzofurans (PCDFs), a group of persistent organic pollutants (POPs). nih.govebi.ac.uk Research has established that these compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes. nih.govnih.gov Key sources include the incineration of municipal and hazardous waste, metal recovery facilities, and the production of certain chlorinated chemicals. nih.govcaymanchem.comisotope.com

The environmental chemistry of 1,2,3,6,7,8-HxCDF is characterized by its high persistence. ebi.ac.uk It is resistant to degradation by biological, chemical, or photolytic processes, leading to its long-term presence in various environmental compartments. ebi.ac.uk Due to its chemical structure and low water solubility, it strongly adsorbs to soil and sediments. nih.govepa.gov This persistence and lipophilicity contribute to its significant potential for bioaccumulation in animal tissues and biomagnification through food chains. ebi.ac.uk Consequently, it has been detected in soil near municipal waste incinerators, freshwater fish, and human breast milk. caymanchem.com

Ecotoxicological studies reveal that 1,2,3,6,7,8-HxCDF exhibits dioxin-like toxicity. caymanchem.com This toxicity is primarily mediated through its binding to the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. nih.govnih.gov Activation of the AhR can lead to a cascade of adverse biological effects. nih.gov In laboratory studies, 1,2,3,6,7,8-HxCDF has been shown to induce the expression of enzymes such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in rat hepatoma cells. caymanchem.com In rats, exposure has resulted in reduced body weight, thymic atrophy, and the induction of cytochrome P450 (CYP) isoform CYP1A1. caymanchem.comhaz-map.com These findings underscore its potential to cause developmental and reproductive toxicity, as well as effects on the liver and immune system. nih.govhaz-map.com

PropertyValueSource
Molecular Formula C12H2Cl6O nih.govcaymanchem.com
Molecular Weight 374.9 g/mol nih.govcaymanchem.com
CAS Number 57117-44-9 caymanchem.comepa.gov
Appearance Solid caymanchem.com
Water Solubility 4.68e-11 mg/L (Predicted) epa.gov
LogKow (Octanol-Water Partition Coefficient) 7.09 (Predicted Average) epa.gov
Vapor Pressure 2.03e-7 mmHg (Predicted Average) epa.gov

Identification of Critical Knowledge Gaps and Imperatives for Future Academic Research

Despite the existing body of research, significant knowledge gaps remain concerning this compound. A primary area requiring further investigation is its metabolic fate in a wider range of organisms, including humans. While its primary mechanism of toxicity via AhR is known, detailed information on its metabolic pathways, potential metabolites, and rates of detoxification in different species is not fully elucidated. nih.gov

Furthermore, much of the current toxicological data is derived from single-congener studies in laboratory animals. caymanchem.com There is a critical need for research on the effects of chronic, low-dose exposure to environmentally relevant mixtures of PCDFs and other dioxin-like compounds. The synergistic or antagonistic interactions between 1,2,3,6,7,8-HxCDF and other pollutants are poorly understood, yet this reflects a more realistic environmental exposure scenario.

Broader Environmental and Policy Implications of Understanding and Managing PCDF Pollution

The scientific understanding of this compound and other PCDFs has significant environmental and policy implications. The persistence, bioaccumulation, and toxicity of these compounds highlight the global challenge posed by POPs. ebi.ac.uk This has been a driving force behind international agreements such as the Stockholm Convention on Persistent Organic Pollutants, which aim to eliminate or restrict the production and use of these substances.

Effective management of PCDF pollution hinges on controlling their primary sources of release. nih.gov This necessitates stringent regulations and the implementation of best available technologies for industrial processes, particularly for waste incineration. repec.orgacs.org Policies promoting the continuous improvement of emission control technologies and regular monitoring of industrial effluents are crucial to minimize environmental contamination. repec.org The finding that PCDFs are formed during many combustion processes also implies that policies should address not only large industrial sources but also smaller, more diffuse sources. mdpi.com

For areas already contaminated with PCDFs, the implications are challenging. The persistence of these compounds in soil and sediment means that remediation is often difficult and costly. nih.gov This underscores the importance of a precautionary approach, focusing on preventing pollution at the source. repec.org Furthermore, the presence of PCDFs in the food chain raises public health concerns and necessitates food safety monitoring and potential dietary advisories for populations consuming fish or game from contaminated areas. acs.org Understanding the environmental behavior and toxicological profile of specific congeners like 1,2,3,6,7,8-HxCDF is essential for developing science-based policies, conducting accurate risk assessments, and protecting both environmental and human health from the long-term impacts of dioxin-like compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,2,3,6,7,8-hexachlorodibenzofuran in environmental samples?

  • Methodology : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using a DB-5MS column is widely employed. Retention times and detection limits vary:

  • Retention time: ~837–844 seconds (varies by instrument) .
  • Limit of detection (LOD): ~0.08 pg/g in biological matrices using CALUX® bioassays .
    • Standards: Use certified reference materials (e.g., 50 µg/mL in nonane) to calibrate congener-specific responses .

Q. What are the primary toxicological targets of this compound in animal models?

  • Key Findings :

  • Liver : Lowest observed adverse effect levels (LOAELs) for hepatic lesions start at 1 µg/kg body weight in rodents .
  • Thymus atrophy : Observed at doses ≥10 µg/kg in chronic exposure studies .
  • Body weight reduction : Significant decreases noted in intermediate-duration studies .
    • Mechanism : Activation of the aryl hydrocarbon receptor (AhR) pathway, leading to dysregulation of metabolic and immune genes .

Q. How does this compound behave in environmental matrices?

  • Atmospheric Fate :

  • Predominantly exists in particulate phase due to low vapor pressure (6.07 × 10⁻⁸ mm Hg) .
  • Estimated hydroxyl radical reaction half-life: ~1.5 days in the gas phase .
    • Aquatic Solubility : Extremely low solubility (~1.77 × 10⁻⁸ g/L at 22.5°C), favoring bioaccumulation in lipid-rich tissues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in congener-specific data for this compound in source apportionment studies?

  • Approach :

  • Use isomer ratio analysis (e.g., 1,2,3,6,7,8-/1,2,3,4,7,8-hexachlorodibenzofuran ratios) to differentiate PCB impurity-derived vs. combustion-derived sources .
  • Validate with principal component analysis (PCA) to cluster samples by congener profiles and compare to known emission sources (e.g., incinerators, PCB production) .

Q. What experimental design considerations are critical for assessing chronic exposure effects in vivo?

  • Protocol Design :

  • Dose selection : Use TEF-adjusted doses (Toxic Equivalency Factor = 0.03 for this congener) to mimic realistic mixtures of dioxin-like compounds .
  • Endpoints : Include thyroid hormone levels (T3/T4), hepatic CYP1A1/2 activity, and immune cell counts in thymus/spleen .
  • Controls : Account for co-exposure to other AhR agonists (e.g., PCB 126) using TEQ (toxic equivalency) modeling .

Q. How do interactions between this compound and non-dioxin-like compounds affect risk assessment?

  • Research Gaps :

  • Synergistic/antagonistic effects with PBDEs or PFAS may alter AhR pathway activation .
  • Methodology : Use in vitro luciferase reporter assays (e.g., BDR-CALUX®) to quantify combined TEQ values in complex matrices .

Data Interpretation and Contradictions

Q. Why do epidemiological studies show inconsistent associations between this compound and endocrine disruption?

  • Factors :

  • Exposure timing : Prenatal vs. adult exposure differentially impacts thyroid function and neurobehavioral outcomes .
  • Sex-specific effects : Higher sensitivity in females for appetite suppression and thyroid dysregulation .
    • Recommendation : Stratify analyses by sex and include longitudinal biomonitoring (e.g., cord blood, adipose tissue) .

Q. How should researchers address the lack of human dose-response data for this congener?

  • Strategies :

  • Extrapolate from animal LOAELs using physiologically based pharmacokinetic (PBPK) models, adjusting for interspecies differences in AhR binding affinity .
  • Leverage biomonitoring datasets (e.g., NHANES) to correlate tissue levels with clinical endpoints like liver enzyme elevation .

Methodological Resources

  • Standards : ULTRA Scientific’s chlorinated dibenzofuran mixture (10 µg/mL in toluene) for GC-MS calibration .
  • Bioassays : XDS-CALUX® for separating dioxin-like activity of PCDFs from PCDDs in serum .
  • Databases : ATSDR Toxicological Profile (2023) for updated MRLs and health guidance values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.